AMG2850
Description
The exact mass of the compound ((R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine- is 417.12758115 g/mol and the complexity rating of the compound is 573. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R)-8-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-1,7-naphthyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3O/c1-11(18(20,21)22)27-17(29)28-10-8-12-3-2-9-26-15(12)16(28)13-4-6-14(7-5-13)19(23,24)25/h2-7,9,11,16H,8,10H2,1H3,(H,27,29)/t11-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBWYSSPWMXBIY-MEDUHNTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)N1CCC2=C([C@H]1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AMG2850 mechanism of action on TRPM8
An In-Depth Technical Guide on the Mechanism of Action of AMG2850 on TRPM8
Executive Summary
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures and cooling agents like menthol.[1] Its role in sensory transduction has made it a significant target for therapeutic intervention in conditions such as chronic pain and migraine.[1][2] this compound, a potent and selective small-molecule antagonist of TRPM8, has been developed to probe the therapeutic potential of TRPM8 modulation.[2][3] This document provides a comprehensive technical overview of the mechanism of action, potency, selectivity, and preclinical profile of this compound, tailored for researchers and drug development professionals.
Core Mechanism of Action
TRPM8 channels are polymodal, activated by both physical (cold temperatures below ~26°C) and chemical stimuli (e.g., menthol, icilin). Upon activation, the channel opens, allowing an influx of cations, primarily Ca2+ and Na+, which depolarizes the sensory neuron and generates an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of cold.
This compound functions as a potent antagonist, inhibiting the activation of the TRPM8 channel. Structural studies based on cryo-electron microscopy reveal that inhibitors like this compound bind selectively to the desensitized state of the channel. This binding occurs within the S1-S4 voltage-sensing domain, physically obstructing the conformational changes required for channel opening in response to agonists or cold stimuli. This mechanism is characteristic of non-competitive or allosteric inhibition, where the antagonist does not directly compete with the agonist for the same binding site but rather modulates the receptor's ability to be activated.
Quantitative Data: Potency, Selectivity, and Pharmacokinetics
The efficacy and safety profile of a drug candidate is defined by its potency at the intended target, its selectivity over off-targets, and its pharmacokinetic properties. This compound has been characterized extensively in these regards.
In Vitro Potency and Selectivity
This compound demonstrates high potency against rat TRPM8, effectively blocking channel activation by various stimuli. Importantly, it shows significant selectivity for TRPM8 over other related TRP channels, such as TRPA1 and TRPV1, which is crucial for minimizing off-target effects.
| Parameter | Assay Condition | Value | Reference |
| IC₅₀ | Rat TRPM8 (vs. Cold Activation) | 41 ± 8 nM | |
| IC₅₀ | Rat TRPM8 (vs. Menthol-induced Ca²⁺ release) | 7.3 nM | |
| IC₅₀ | Rat TRPM8 (vs. Cold-induced Ca²⁺ release) | 150 nM | |
| IC₉₀ | Rat TRPM8 (vs. Icilin Activation) | 204 ± 28 nM | |
| IC₅₀ Selectivity | vs. TRPA1 | >20 µM | |
| vs. TRPV1 | >10 µM | ||
| vs. TRPV3 | >10 µM | ||
| vs. TRPV4 | >10 µM |
Pharmacokinetic Profile in Rats
Preclinical studies in Sprague-Dawley rats indicate that this compound possesses favorable pharmacokinetic properties for in vivo evaluation, including good oral bioavailability and the ability to cross the blood-brain barrier.
| Parameter | Value | Reference |
| Oral Bioavailability (Fpo) | > 40% | |
| Plasma Clearance | 0.47 L/h/kg | |
| Total Brain to Plasma Ratio | 0.8–1.5 |
Preclinical In Vivo and Ex Vivo Data
The in vivo activity of this compound was assessed in several preclinical models to confirm target engagement and evaluate therapeutic potential in pain models.
Target Engagement and Efficacy
This compound demonstrated significant target coverage in pharmacodynamic models. However, this target engagement did not translate to efficacy in models of inflammatory or neuropathic pain, suggesting that either TRPM8 does not play a primary role in these specific models or that a higher level of target coverage is required.
| Model | Species | Dose / Concentration | Result | Reference |
| Icilin-Induced Wet-Dog Shakes | Rat | 10 mg/kg p.o. | Full prevention of WDS | |
| Cold Pressor Test | Rat | Not specified | Blocked cold-induced increase in blood pressure | |
| Skin-Nerve Preparation | Mouse | 300 µM Menthol | Blocked menthol-induced action potentials in C fibers | |
| Inflammatory Pain (CFA Model) | Rat | Up to 100 mg/kg | No significant therapeutic effect | |
| Neuropathic Pain (SNL Model) | Rat | Up to 100 mg/kg | No significant therapeutic effect | |
| Thermoregulation | Rat, Mouse | 100 mg/kg | Decrease in body temperature |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
In Vitro: Agonist-Induced ⁴⁵Ca²⁺ Uptake Assay
This assay quantifies the ability of this compound to inhibit TRPM8 channel opening by measuring the influx of radioactive calcium following agonist stimulation.
Methodology:
-
Cell Culture: CHO cells stably expressing the target TRP channel (e.g., rat TRPM8) are cultured to confluence in appropriate media.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound for 2 minutes to allow for target binding.
-
Agonist and Isotope Addition: An agonist (e.g., icilin or cold stimulus) and ⁴⁵Ca²⁺ (final concentration of 10 µCi/mL) are added to the cells.
-
Incubation: The cells are incubated for a further 2 minutes to allow for channel activation and calcium influx.
-
Wash and Lysis: The reaction is stopped by washing the cells to remove extracellular ⁴⁵Ca²⁺. The cells are then lysed.
-
Quantification: The intracellular ⁴⁵Ca²⁺ is measured using a scintillation counter to determine the level of uptake, which is inversely proportional to the antagonist activity.
In Vivo: Icilin-Induced Wet-Dog Shake (WDS) Model
This behavioral model is used to confirm in vivo target engagement of TRPM8 antagonists. The TRPM8 agonist icilin induces a characteristic "wet-dog shake" behavior in rats, which can be blocked by an effective antagonist.
Methodology:
-
Dose-Response (Icilin): The dose of icilin required to produce a robust and consistent WDS response (e.g., ED₈₀) is first determined by administering various doses (e.g., 0.3-1 mg/kg) to different cohorts of rats.
-
Acclimation: Animals are acclimated to the testing environment.
-
Antagonist Administration: Rats are pre-treated with either vehicle or varying doses of this compound via oral gavage (p.o.).
-
Agonist Challenge: After a set pre-treatment time, rats are challenged with the pre-determined ED₈₀ dose of icilin.
-
Behavioral Observation: The number of WDS events is counted by a trained observer over a specified time period following the icilin challenge.
-
Data Analysis: The percentage inhibition of WDS by this compound compared to the vehicle control is calculated to determine in vivo potency (e.g., IC₉₀).
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the TRPM8 ion channel. It demonstrates robust target engagement in preclinical pharmacodynamic models. Its mechanism involves binding to the desensitized state of the channel, thereby preventing activation by cold or chemical agonists. While it possesses favorable pharmacokinetic properties, it did not show efficacy in specific preclinical models of inflammatory and neuropathic pain at the doses tested. This lack of efficacy highlights the complexity of pain pathways and underscores the need for further research to delineate the specific conditions where TRPM8 antagonism may offer therapeutic benefit, such as in migraine or cold allodynia. The detailed data and protocols presented here provide a solid foundation for such future investigations.
References
- 1. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Selectivity Profile of AMG2850: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin. As a key player in thermosensation, TRPM8 has emerged as a promising therapeutic target for conditions involving cold hypersensitivity and pain. This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized by its high affinity for the TRPM8 channel and significantly lower affinity for other related TRP channels. The following tables summarize the available quantitative data on the potency and selectivity of this compound.
| Target | Agonist/Stimulus | Assay Type | Species | Potency (IC50/IC90) | Fold Selectivity | Reference |
| TRPM8 | Cold | 45Ca2+ Uptake | Rat | IC50: 41 ± 8 nM | - | [1] |
| TRPM8 | Icilin | 45Ca2+ Uptake | Rat | IC90: 204 ± 28 nM | - | [1][2] |
| TRPA1 | Agonist | 45Ca2+ Uptake | Rat | >600-fold vs TRPM8 | >600 | [1] |
| TRPV1 | Agonist | 45Ca2+ Uptake | Rat | >100-fold vs TRPM8 | >100 | [1] |
| TRPV3 | Agonist | 45Ca2+ Uptake | Rat | >100-fold vs TRPM8 | >100 | |
| TRPV4 | Agonist | 45Ca2+ Uptake | Human | >100-fold vs TRPM8 | >100 |
Table 1: In Vitro Selectivity of this compound Against a Panel of TRP Channels.
| Parameter | Species | Value | Reference |
| In vivo IC90 (unbound) | Rat | 99 nM |
Table 2: In Vivo Potency of this compound in the Icilin-Induced Wet-Dog Shake Model.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of selectivity data. The following sections detail the key protocols used to characterize this compound.
Agonist-Induced 45Ca2+ Uptake Assay in CHO Cells
This in vitro assay is a primary method for determining the potency of TRPM8 antagonists.
Cell Line and Culture:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat TRPM8 channel are utilized.
-
Cells are maintained in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the TRPM8 channel.
Assay Protocol:
-
Cell Seeding: CHO-TRPM8 cells are seeded into 96-well plates at a density that allows for optimal confluence on the day of the assay.
-
Compound Incubation: On the day of the assay, the cell culture medium is removed, and cells are washed with a physiological buffer. This compound, at various concentrations, is then added to the wells and incubated for a short period to allow for binding to the TRPM8 channels.
-
Agonist Stimulation: Following the incubation with the antagonist, a TRPM8 agonist (e.g., icilin or a cold stimulus) is added to the wells along with 45Ca2+.
-
Termination and Measurement: The assay is terminated by rapidly washing the cells to remove extracellular 45Ca2+. The amount of intracellular 45Ca2+ is then quantified using a scintillation counter.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal response induced by the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This in vivo model is used to assess the target engagement and in vivo efficacy of TRPM8 antagonists.
Animal Model:
-
Male Sprague-Dawley rats are typically used for this model.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Experimental Procedure:
-
Acclimation: Rats are acclimated to the testing environment to minimize stress-induced behavioral artifacts.
-
Compound Administration: this compound is administered, typically via oral gavage, at various doses. A vehicle control group is also included.
-
Icilin Challenge: After a predetermined time to allow for drug absorption and distribution, rats are challenged with an intraperitoneal injection of icilin, a potent TRPM8 agonist.
-
Behavioral Observation: Immediately following the icilin injection, the frequency of "wet-dog shakes" (a characteristic and rapid rotational shaking of the head and body) is observed and counted for a defined period.
-
Data Analysis: The number of wet-dog shakes in the this compound-treated groups is compared to the vehicle control group to determine the dose-dependent inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for its characterization, the following diagrams illustrate the TRPM8 signaling pathway and the workflow of the in vitro selectivity assay.
Conclusion
This compound demonstrates a highly potent and selective antagonism of the TRPM8 channel. The comprehensive data from both in vitro and in vivo studies confirm its high affinity for its intended target with minimal interaction with other tested TRP channels. The detailed experimental protocols and a clear understanding of the TRPM8 signaling pathway provide a solid foundation for further research and development of TRPM8 antagonists for therapeutic applications. The provided visualizations of the signaling cascade and experimental workflow offer a clear and concise summary of the key processes involved in the characterization of this selective antagonist. Further investigation into a broader range of off-target interactions would provide an even more complete picture of the selectivity profile of this compound.
References
AMG2850: A Preclinical-Stage TRPM8 Antagonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary sensor for cold temperatures and cooling agents like menthol.[1][2] Its expression in sensory neurons has implicated it as a potential therapeutic target for conditions involving cold hypersensitivity and pain.[1][2] AMG2850 was developed as a potent and selective antagonist of the TRPM8 channel. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological profile, key experimental protocols used in its evaluation, and the signaling pathways it modulates.
Core Data Summary
The preclinical development of this compound generated significant quantitative data on its potency, selectivity, and pharmacokinetic properties. These findings are summarized in the tables below for clear comparison.
In Vitro Pharmacology of this compound
| Parameter | Species | Assay Conditions | Value | Reference(s) |
| IC50 | Rat | Cold-induced intracellular calcium release in CHO cells | 7.3 nM | [2] |
| IC50 | Rat | Menthol-induced intracellular calcium release in CHO cells | 150 nM | |
| IC90 | Rat | Icilin-induced activation in CHO cells | 204 ± 28 nM |
Selectivity Profile of this compound
| Target | Species | Assay | IC50 (µM) | Selectivity Fold (vs. rTRPM8 - Icilin) | Reference(s) |
| TRPA1 | Rat | CHO cells | >20 | >100 | |
| TRPV1 | Rat | CHO cells | >10 | >100 | |
| TRPV3 | Rat | CHO cells | >10 | >100 | |
| TRPV4 | Human | CHO cells | >10 | >100 |
In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Route of Administration | Value | Reference(s) |
| Oral Bioavailability (F%) | Oral (p.o.) | >40% |
Key Experimental Protocols
The preclinical characterization of this compound involved several key in vitro and in vivo models. The methodologies for these pivotal experiments are detailed below.
Intracellular Calcium Release Assay
Objective: To determine the in vitro potency of this compound in blocking TRPM8 channel activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8) are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Various concentrations of this compound are pre-incubated with the cells for a specified period.
-
Channel Activation: The TRPM8 channel is activated by either a cold stimulus (a rapid decrease in temperature) or a chemical agonist such as menthol or icilin.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.
Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
Objective: To assess the in vivo target engagement and efficacy of this compound in a TRPM8-mediated behavioral model.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.
-
Induction of WDS: After a predetermined pretreatment time, rats are injected intraperitoneally (i.p.) with the TRPM8 agonist icilin (typically 2.5 mg/kg).
-
Behavioral Observation: The number of wet-dog shakes is counted for a defined period (e.g., 30 minutes) immediately following icilin injection.
-
Data Analysis: The dose-dependent inhibition of icilin-induced WDS by this compound is evaluated to determine its in vivo potency.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
Objective: To evaluate the efficacy of this compound in a model of inflammatory pain.
Methodology:
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of the rat. This induces a localized inflammation and hyperalgesia.
-
Baseline Measurements: Before drug administration, baseline pain responses (e.g., thermal withdrawal latency, mechanical withdrawal threshold) are measured in both the ipsilateral (injected) and contralateral paws.
-
Compound Administration: this compound is administered (e.g., orally) at various doses at a specified time point after CFA injection.
-
Post-Dose Measurements: Pain responses are reassessed at multiple time points after drug administration.
-
Data Analysis: The effect of this compound on reversing thermal hyperalgesia and/or mechanical allodynia is compared to the vehicle-treated group.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
Objective: To determine the efficacy of this compound in a model of neuropathic pain.
Methodology:
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated in one hind limb of the rat. This procedure leads to the development of neuropathic pain behaviors.
-
Post-Operative Recovery: Animals are allowed to recover from surgery for a period of time (e.g., 1-2 weeks) to allow for the full development of neuropathic pain.
-
Baseline Measurements: Baseline mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Compound Administration: this compound is administered at various doses.
-
Post-Dose Measurements: Mechanical withdrawal thresholds are measured at different time points after drug administration.
-
Data Analysis: The ability of this compound to increase the paw withdrawal threshold (i.e., reduce mechanical allodynia) is compared to the vehicle control.
Mandatory Visualizations
TRPM8 Signaling Pathway
Caption: Simplified TRPM8 signaling cascade and point of intervention for this compound.
Experimental Workflow for a Novel TRPM8 Antagonist
Caption: A typical preclinical workflow for the development of a TRPM8 antagonist.
Logical Flow for this compound Validation as a TRPM8 Blocker
Caption: Logical progression of this compound's preclinical validation.
Discussion and Conclusion
This compound emerged from preclinical development as a potent and selective antagonist of the TRPM8 channel with good oral bioavailability. It demonstrated clear target engagement in vivo by effectively blocking the behavioral effects induced by the TRPM8 agonist icilin. However, despite its promising pharmacological profile, this compound failed to show efficacy in rat models of inflammatory and neuropathic pain. This lack of efficacy in relevant disease models likely contributed to the decision not to advance this compound into clinical trials. As of the current date, there is no publicly available information to suggest that this compound has been evaluated in human clinical trials.
The preclinical journey of this compound underscores the challenges in translating in vitro potency and in vivo target engagement into therapeutic efficacy for complex pain states. While the TRPM8 channel remains a compelling target, the experience with this compound suggests that a more nuanced understanding of the role of TRPM8 in different pain modalities or the development of antagonists with different properties may be required for successful clinical translation. This technical guide provides a consolidated resource for researchers in the field to build upon the knowledge gained from the preclinical investigation of this compound.
References
Investigating the Role of TRPM8: A Technical Guide to Using AMG2850
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that plays a crucial role as the primary molecular sensor for cold temperatures in mammals.[1][2] Expressed predominantly in a subset of sensory neurons of the dorsal root and trigeminal ganglia, TRPM8 is activated by temperatures below 26°C, as well as by cooling agents such as menthol and icilin.[1][3][4] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold. Beyond its role in thermosensation, emerging evidence implicates TRPM8 in a variety of physiological and pathophysiological processes, including pain modulation, migraine, and cancer, making it an attractive therapeutic target.
This technical guide focuses on the use of AMG2850, a potent and selective TRPM8 antagonist, as a pharmacological tool to investigate the function of the TRPM8 channel. This compound has been characterized as a highly selective, orally bioavailable small molecule that effectively blocks TRPM8 activation by both cold and chemical agonists. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its use in both in vitro and in vivo studies, and a summary of key quantitative data. Additionally, it includes visualizations of the TRPM8 signaling pathway and experimental workflows to aid researchers in designing and executing their studies.
Pharmacological Profile of this compound
This compound is a valuable tool for dissecting the physiological roles of TRPM8 due to its high potency and selectivity. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound against Rat TRPM8
| Activation Method | IC50 (nM) | Reference |
| Cold | 41 ± 8 | |
| Icilin | 204 ± 28 | |
| Menthol | 7.3 |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Fold Selectivity vs. rTRPM8 (Icilin) | Reference |
| Rat TRPA1 | >100 | >600 | |
| Rat TRPV1 | >10 | >100 | |
| Rat TRPV3 | >10 | >100 | |
| Human TRPV4 | >10 | >100 |
Table 3: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats
| Parameter | Value | Reference |
| Plasma Clearance (L/h/kg) | 0.47 | |
| Oral Bioavailability (%) | 47 | |
| Total Brain to Plasma Ratio | 0.8–1.5 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of TRPM8 using this compound.
In Vitro Assays
This assay measures the ability of this compound to inhibit TRPM8-mediated increases in intracellular calcium in response to an agonist.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8).
-
Reagents:
-
CHO cells expressing rTRPM8
-
Cell culture medium (e.g., MEM α medium with 10% FCS, penicillin/streptomycin, and a selection agent like hygromycin B)
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TRPM8 agonist (e.g., icilin or menthol)
-
This compound
-
-
Protocol:
-
Cell Plating: Plate rTRPM8-CHO cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBS.
-
Add HBS containing various concentrations of this compound or vehicle (e.g., 0.1% DMSO) to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Use a fluorescence plate reader (e.g., FlexStation) to measure intracellular calcium levels.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add a TRPM8 agonist (e.g., EC80 concentration of icilin or menthol) to the wells and continue recording fluorescence for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Normalize the data to the vehicle control response.
-
Generate concentration-response curves and calculate the IC50 value for this compound.
-
-
This technique directly measures the ion channel activity of TRPM8 and its inhibition by this compound.
-
Cell Line: Human Embryonic Kidney (HEK293) or CHO cells expressing TRPM8.
-
Reagents:
-
TRPM8-expressing cells
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.
-
TRPM8 agonist (e.g., menthol or icilin)
-
This compound
-
-
Protocol:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Recording Setup:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Obtain a gigaohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
TRPM8 Current Elicitation and Inhibition:
-
Apply a voltage ramp or step protocol to record baseline currents.
-
Perfuse the cells with the external solution containing a TRPM8 agonist to elicit a current.
-
Once a stable current is achieved, co-apply the agonist with various concentrations of this compound to measure inhibition.
-
Wash out the antagonist to observe the reversal of inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Construct a concentration-response curve and determine the IC50 value.
-
-
In Vivo Models
This is a pharmacodynamic model to assess the in vivo target engagement of TRPM8 antagonists.
-
Animals: Male Sprague-Dawley rats.
-
Reagents:
-
Icilin (dissolved in a vehicle such as 10% Tween 80 in saline)
-
This compound (formulated for oral or intraperitoneal administration)
-
-
Protocol:
-
Acclimation: Acclimate the rats to the observation chambers.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Icilin Challenge: After a predetermined pretreatment time (e.g., 60 minutes for p.o. administration), inject icilin (e.g., 0.5 mg/kg, i.p.) to induce WDS.
-
Behavioral Observation: Immediately after icilin injection, observe and count the number of wet-dog shakes for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of WDS in the this compound-treated groups to the vehicle-treated group and calculate the dose-dependent inhibition.
-
This model assesses the role of TRPM8 in autonomic responses to cold stimuli.
-
Animals: Male Sprague-Dawley rats.
-
Equipment:
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
-
Water bath with controlled temperature
-
-
Protocol:
-
Instrumentation: Implant telemetry devices for continuous blood pressure and heart rate monitoring, or acclimate rats to the tail-cuff system.
-
Compound Administration: Administer this compound or vehicle.
-
Cold Challenge: After the pretreatment period, immerse the rat's tail or a portion of its body in cold water (e.g., 4-5°C) for a short duration (e.g., 1-2 minutes).
-
Data Acquisition: Record blood pressure and heart rate before, during, and after the cold challenge.
-
Data Analysis: Calculate the change in blood pressure and heart rate in response to the cold stimulus and compare the responses between the this compound-treated and vehicle-treated groups.
-
This model is used to evaluate the efficacy of analgesics in a model of chronic inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Reagents:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
-
Protocol:
-
Induction of Inflammation: Inject CFA (e.g., 100 µl) into the plantar surface of one hind paw of the rat. This will induce a localized inflammation and hypersensitivity that develops over 24-48 hours.
-
Behavioral Testing (Baseline): Before CFA injection, measure baseline paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments) and thermal stimuli (e.g., using a plantar test device).
-
Behavioral Testing (Post-CFA): At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), re-measure the paw withdrawal thresholds to confirm the development of mechanical allodynia and thermal hyperalgesia.
-
Compound Administration and Efficacy Testing: Administer this compound or vehicle and assess its ability to reverse the established hypersensitivity by measuring paw withdrawal thresholds at different time points after treatment.
-
This model is used to investigate the efficacy of compounds in a model of chronic neuropathic pain.
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
-
Behavioral Testing (Baseline and Post-Surgery):
-
Measure baseline mechanical withdrawal thresholds of the hind paw before surgery.
-
After a recovery period (e.g., 7 days), re-measure the thresholds to confirm the development of mechanical allodynia in the territory of the spared sural nerve.
-
-
Compound Administration and Efficacy Testing: Administer this compound or vehicle and assess its effect on the established mechanical allodynia over a time course.
-
Visualizing TRPM8 Signaling and Experimental Workflows
TRPM8 Signaling Pathway
The activation of the TRPM8 channel initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.
References
The Role of AMG2850 in Modulating Cold Sensation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transient receptor potential melastatin 8 (TRPM8) channel is a critical molecular sensor for cold temperatures and a key player in the transmission of cold-related sensations, including pain. Its role in various physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of AMG2850, a potent and selective antagonist of the TRPM8 channel. We will explore its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and discuss the clinical landscape for TRPM8 antagonists, offering a comprehensive resource for professionals in the field of sensory neuroscience and drug development.
Introduction to TRPM8 and Cold Sensation
The sensation of cold is initiated by the activation of specialized sensory neurons that express TRPM8, a non-selective cation channel.[1] When activated by cold temperatures (typically below 28°C) or chemical agonists like menthol and icilin, TRPM8 allows an influx of cations, primarily Ca2+ and Na+, into the neuron.[2] This influx leads to depolarization of the cell membrane and the generation of action potentials that propagate along the sensory nerve fibers to the central nervous system, where the sensation of cold is perceived.
The signaling cascade following TRPM8 activation is modulated by intracellular factors, most notably phosphatidylinositol 4,5-bisphosphate (PIP2). The binding of PIP2 to the TRPM8 channel is a prerequisite for its activation by cold or chemical stimuli. The influx of Ca2+ upon channel opening can activate phospholipase C (PLC), which in turn hydrolyzes PIP2. This hydrolysis leads to a decrease in local PIP2 concentration, causing desensitization or adaptation of the TRPM8 channel to a sustained stimulus.
This compound: A Potent and Selective TRPM8 Antagonist
This compound is a small molecule antagonist designed to selectively inhibit the TRPM8 channel. Its chemical name is (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide.[3] Preclinical studies have demonstrated its high potency and selectivity for TRPM8 over other related TRP channels, such as TRPV1 and TRPA1.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Species | Assay | Reference |
| IC50 (vs. cold activation) | 41 ± 8 nM | Rat | 45Ca2+ uptake | |
| IC90 (vs. icilin activation) | 204 ± 28 nM | Rat | 45Ca2+ uptake | |
| Selectivity (IC90 vs. TRPV1) | >100-fold | Rat | 45Ca2+ uptake | |
| Selectivity (IC90 vs. TRPA1) | >100-fold | Rat | 45Ca2+ uptake |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Model | Reference |
| Oral Bioavailability (F po) | > 40% | Rat | Pharmacokinetic study | |
| In vivo IC90 (unbound) | 99 nM | Rat | Icilin-induced Wet-Dog Shake | |
| Effective Dose (ED80) | < 0.5 mg/kg (icilin) | Rat | Icilin-induced Wet-Dog Shake | |
| Efficacy in inflammatory mechanical hypersensitivity | Not effective (up to 100 mg/kg) | Rat | Complete Freund's Adjuvant (CFA) model | |
| Efficacy in neuropathic tactile allodynia | Not effective (up to 100 mg/kg) | Rat | Spared Nerve Ligation (SNL) model |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
Experimental Protocols
Agonist-Induced 45Ca2+ Uptake Assay
This assay is a common method to determine the potency of antagonists against ion channels that flux calcium.
Objective: To measure the ability of this compound to inhibit TRPM8 activation by either cold or a chemical agonist (icilin).
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.
Protocol:
-
Cell Plating: Seed CHO-rTRPM8 cells into 96-well plates at a suitable density to achieve confluence on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 2-5 minutes) at 37°C.
-
Agonist and Radiotracer Addition: Add the TRPM8 agonist (e.g., icilin) and 45Ca2+ to the wells. For cold activation, the assay buffer is chilled before addition.
-
Incubation: Incubate the plate for a short period (e.g., 2 minutes) to allow for 45Ca2+ influx through activated TRPM8 channels.
-
Washing: Rapidly wash the cells with a cold stop buffer to remove extracellular 45Ca2+.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter.
-
Data Analysis: Plot the 45Ca2+ uptake against the concentration of this compound to determine the IC50 or IC90 values.
Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This in vivo model is used to assess the target engagement and efficacy of TRPM8 antagonists.
Objective: To evaluate the ability of this compound to block the behavioral effects of the TRPM8 agonist icilin.
Animal Model: Male Sprague-Dawley rats.
Protocol:
-
Acclimation: Acclimate the rats to the testing environment.
-
Compound Administration: Administer this compound orally (p.o.) at various doses. A vehicle control group is also included.
-
Pre-treatment Time: Allow for a sufficient pre-treatment time for the compound to be absorbed and reach effective concentrations.
-
Icilin Challenge: Administer a standardized dose of icilin (e.g., 0.5 mg/kg, intraperitoneally) to induce the wet-dog shake behavior.
-
Behavioral Observation: Observe the rats for a defined period (e.g., 30-60 minutes) and count the number of wet-dog shakes.
-
Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle control group to determine the dose-dependent inhibition.
Visualizing the Core Concepts
TRPM8 Signaling Pathway and this compound's Point of Intervention
References
- 1. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. Safety and efficacy of the prostaglandin D2 receptor antagonist AMG 853 in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Profile of AMG2850: A Potent and Selective TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG2850 is a novel, potent, and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8, a non-selective cation channel, is recognized as a key sensor for cold temperatures and is activated by cooling compounds like menthol and icilin.[4] Its expression in sensory neurons, including dorsal root and trigeminal ganglia, has implicated it as a potential therapeutic target for pain and migraine.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological properties of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.
Mechanism of Action
This compound functions as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it inhibits the influx of cations (such as Ca2+) that is typically induced by cold temperatures or chemical agonists like menthol and icilin. This blockade of TRPM8 activation in sensory neurons is the fundamental mechanism underlying its pharmacological effects.
Quantitative Pharmacological Data
The preclinical development of this compound has yielded significant quantitative data on its potency, selectivity, and pharmacokinetic profile. These findings are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Agonist/Stimulus | Assay Type | Species | IC50 (nM) | IC90 (nM) | Selectivity Fold (vs. TRPM8) | Reference |
| TRPM8 | Icilin | 45Ca2+ Uptake | Rat | - | 204 ± 28 | - | |
| TRPM8 | Cold | 45Ca2+ Uptake | Rat | 41 ± 8 | - | - | |
| TRPM8 | Menthol | Intracellular Ca2+ Release | Rat (CHO cells) | 7.3 | - | - | |
| TRPM8 | Cold | Intracellular Ca2+ Release | Rat (CHO cells) | 150 | - | - | |
| TRPA1 | - | - | Rat | >10,000 | >100-fold | >100 | |
| TRPV1 | - | - | Rat | >10,000 | >100-fold | >100 | |
| TRPV3 | - | - | Rat | >10,000 | - | >100 | |
| TRPV4 | - | - | Human | >10,000 | - | >100 |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Value | Unit | Reference |
| Oral Bioavailability (Fpo) | p.o. | > 40 | % | |
| Plasma Clearance | i.v. | 0.47 | L/h/kg | |
| Brain to Plasma Ratio | - | 0.8 - 1.5 | - |
Table 3: In Vivo Efficacy of this compound in Rat Models
| Model | Agonist/Stimulus | Dose of this compound (p.o.) | Effect | Reference |
| Icilin-Induced Wet-Dog Shakes | Icilin (0.5 mg/kg, i.p.) | 10 mg/kg | Full prevention | |
| Cold Pressor Test | Cold Water Immersion | 10 mg/kg | Full blockade of blood pressure increase | |
| Inflammatory Mechanical Hypersensitivity | Complete Freund's Adjuvant | Up to 100 mg/kg | No significant effect | |
| Neuropathic Tactile Allodynia | Spinal Nerve Ligation | Up to 100 mg/kg | No significant effect | |
| Body Temperature Regulation | - | 100 mg/kg | Transient decrease of ~0.98°C |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro Assays: Agonist-Induced 45Ca2+ Uptake
This assay quantifies the ability of this compound to inhibit TRPM8 channel activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
This compound is pre-incubated with the cells for 2 minutes.
-
The TRPM8 agonist (icilin or cold stimulus) and 45Ca2+ are added.
-
After a 2-minute incubation, cells are washed to remove extracellular 45Ca2+.
-
Intracellular 45Ca2+ uptake is measured as a function of luminescence to determine the inhibitory effect of this compound.
-
In Vivo Models
This pharmacodynamic model assesses in vivo target engagement of TRPM8.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Rats are pre-treated with this compound or vehicle via oral gavage.
-
After a set pre-treatment time, rats are administered icilin (0.5 mg/kg, i.p.).
-
The number of "wet-dog shakes" is counted for a 30-minute period following icilin injection.
-
The reduction in the number of shakes in the this compound-treated group compared to the vehicle group indicates the degree of TRPM8 antagonism.
-
This model evaluates the role of TRPM8 in cold-induced physiological responses.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Rats are pre-treated with this compound or vehicle.
-
Animals are anesthetized.
-
Baseline mean arterial blood pressure (MBP) is recorded.
-
The paws and ventral half of the body are immersed in ice water.
-
MBP is recorded during the cold stimulus.
-
The percentage increase in MBP from baseline is calculated and compared between the this compound and vehicle groups to determine the inhibitory effect.
-
Clinical Development Status
As of the latest available information, there are no public records of this compound entering human clinical trials. The compound remains a preclinical investigational drug.
Summary and Future Directions
This compound is a potent and highly selective TRPM8 antagonist with good oral bioavailability and brain penetration in preclinical species. It has demonstrated robust target engagement in vivo, effectively blocking physiological responses to TRPM8 agonists and cold stimuli. However, at the doses tested, this compound did not show efficacy in rat models of inflammatory or neuropathic pain. This lack of efficacy in certain pain models, despite clear target engagement, suggests that either TRPM8's role in these specific pain modalities is limited or that higher target coverage is required. The potential of TRPM8 antagonists, including this compound, as therapeutics for other conditions such as migraine remains an area for further investigation. The data presented here provide a solid foundation for researchers and drug developers interested in the pharmacology of TRPM8 and the therapeutic potential of its antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
AMG2850: A Technical Guide for the Study of Thermosensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a crucial cation channel involved in the sensation of cold. Its role in thermosensation and potential as a therapeutic target for pain and migraine have made it a subject of intense research.[1] AMG2850 is a potent and selective small-molecule antagonist of TRPM8.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying thermosensation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Compound Profile: this compound
This compound, with the chemical name (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide, has been characterized by its high potency and selectivity for the TRPM8 channel.[1][2]
In Vitro and Pharmacokinetic Properties
This compound demonstrates robust in vitro activity against rat TRPM8 and possesses favorable pharmacokinetic properties for in vivo studies.
| Property | Value | Species | Assay/Method |
| In Vitro Potency | |||
| IC50 (vs. cold activation) | 41 ± 8 nM | Rat | Luminescence Assay |
| IC90 (vs. icilin activation) | 204 ± 28 nM | Rat | 45Ca2+ Uptake Assay |
| Selectivity | |||
| vs. TRPA1 | >600-fold | Rat | Not Specified |
| vs. TRPV1, TRPV3, TRPV4 | >100-fold | Rat, Human | Not Specified |
| Pharmacokinetics | |||
| Oral Bioavailability (F po) | > 40% | Rat | Not Specified |
| Plasma Clearance | 0.47 L/h/kg | Rat | Not Specified |
| Brain to Plasma Ratio | 0.8–1.5 | Rat | Not Specified |
Mechanism of Action and Signaling Pathway
TRPM8 is a non-selective cation channel that, upon activation by cold temperatures or chemical agonists like menthol and icilin, allows the influx of Na+ and Ca2+. This influx leads to depolarization of the sensory neuron and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the sensation of cold. This compound acts as a direct antagonist of the TRPM8 channel, binding to it and preventing the conformational changes necessary for ion influx. This blockade inhibits the depolarization of sensory neurons, thereby blocking the signaling of cold sensation.
References
The Discovery and Development of AMG2850: A TRPM8 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in the peripheral nervous system.[1][2] Its activation by cold stimuli or chemical agonists like menthol and icilin leads to a calcium influx and subsequent neuronal signaling.[1] Given its role in cold sensation and its upregulation in certain pain states, TRPM8 has emerged as a promising therapeutic target for conditions such as neuropathic pain and migraine.[1][2] This whitepaper details the discovery and preclinical development of AMG2850, a potent and selective antagonist of the TRPM8 channel.
This compound, with the chemical name (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide, was identified through high-throughput screening and subsequent medicinal chemistry efforts. This document provides a comprehensive overview of its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay | Value |
| Potency | |||
| IC₅₀ (vs. Cold Activation) | Rat | Luminescence | 41 ± 8 nM |
| IC₅₀ (vs. Icilin Activation) | Rat | Luminescence | 204 ± 28 nM |
| IC₉₀ (vs. Icilin Activation) | Rat | Luminescence | 204 ± 28 nM |
| Selectivity | |||
| IC₅₀ vs. TRPA1 | Rat | ⁴⁵Ca²⁺ Uptake | >600-fold vs. TRPM8 |
| IC₅₀ vs. TRPV1 | Rat | ⁴⁵Ca²⁺ Uptake | >100-fold vs. TRPM8 |
| IC₅₀ vs. TRPV3 | Rat | ⁴⁵Ca²⁺ Uptake | >100-fold vs. TRPM8 |
| IC₅₀ vs. TRPV4 | Human | ⁴⁵Ca²⁺ Uptake | >100-fold vs. TRPM8 |
Table 2: In Vivo Pharmacokinetics of this compound in Male Sprague-Dawley Rats
| Parameter | Route | Dose | Value |
| Plasma Clearance | Intravenous | 2 mg/kg | 0.47 L/h/kg |
| Oral Bioavailability (Fpo) | Oral | 5 mg/kg | 47% |
| Brain to Plasma Ratio | - | - | 0.8 - 1.5 |
Experimental Protocols
In Vitro Assays
1. Agonist-induced ⁴⁵Ca²⁺ Uptake Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the target TRP channel (TRPM8, TRPA1, TRPV1, TRPV3, or human TRPV4).
-
Procedure:
-
CHO cells are cultured to confluency in appropriate media.
-
To determine the antagonist activity of this compound, the compound is incubated with the cells for 2 minutes prior to the addition of the respective channel agonist and ⁴⁵Ca²⁺.
-
A further 2-minute incubation is carried out to allow for ⁴⁵Ca²⁺ uptake.
-
The cells are then washed to remove extracellular ⁴⁵Ca²⁺.
-
The intracellular radioactivity is measured using a MicroBeta Jet scintillation counter.
-
Data are analyzed using GraphPad Prism to determine IC₅₀ values.
-
-
Final ⁴⁵Ca²⁺ Concentration: 10 μCi/mL.
In Vivo Models
1. Icilin-induced Wet-Dog Shake (WDS) Model in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are administered this compound or vehicle orally.
-
After a predetermined time, icilin (0.5 mg/kg) is injected intraperitoneally to induce wet-dog shakes.
-
The number of wet-dog shakes is observed and counted for a defined period.
-
The dose-dependent inhibition of WDS by this compound is evaluated to determine its in vivo target engagement.
-
2. Cold Pressor Test (CPT) in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are treated with this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle orally 2 hours prior to the test.
-
Animals are anesthetized with sodium pentobarbital (60 mg/kg, i.p.).
-
Baseline mean blood pressure (MBP) is recorded for 5 minutes.
-
The paws and ventral half of the body are immersed in ice water.
-
MBP is recorded for an additional 5 minutes during the cold immersion.
-
The change in MBP is calculated to assess the response to the cold stimulus and the inhibitory effect of this compound.
-
Plasma samples are collected immediately after the test for pharmacokinetic analysis.
-
3. Ex Vivo Skin-Nerve Preparation
-
Tissue: Mouse skin-nerve preparation.
-
Objective: To assess the effect of this compound on the firing of primary afferent C fibers.
-
Procedure:
-
An ex vivo skin-nerve preparation is established.
-
The preparation is treated with either vehicle (0.1% DMSO) or this compound.
-
The response of C fibers to the TRPM8 agonist menthol (300 μM) is recorded by measuring action potential firing.
-
The ability of this compound to block menthol-induced action potentials is quantified.
-
4. Inflammatory and Neuropathic Pain Models
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) model of mechanical hypersensitivity.
-
Neuropathic Pain Model: Spared Nerve Ligation (SNL) model of tactile allodynia.
-
Objective: To evaluate the efficacy of this compound in attenuating pain-like behaviors.
-
Procedure:
-
Pain models are induced in rats.
-
This compound is administered at various doses (up to 100 mg/kg).
-
Mechanical hypersensitivity or tactile allodynia is assessed using standard behavioral tests (e.g., von Frey filaments).
-
The therapeutic effect of this compound is determined by comparing the responses in treated versus vehicle control groups.
-
Mandatory Visualizations
Signaling Pathway
Caption: TRPM8 channel activation by cold or chemical agonists and its inhibition by this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Discussion and Conclusion
This compound is a potent and selective antagonist of the rat TRPM8 channel, demonstrating good oral bioavailability and brain penetration in preclinical species. In vivo studies confirmed its ability to engage the TRPM8 target, as evidenced by the dose-dependent inhibition of icilin-induced wet-dog shakes and the blockade of the cold pressor response. Furthermore, in an ex vivo skin-nerve preparation, this compound effectively blocked menthol-induced action potentials in C fibers.
Despite robust target engagement, this compound did not exhibit significant efficacy in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at the doses tested. This lack of efficacy suggests that either TRPM8 does not play a primary role in these specific pain modalities, or that a higher degree of target coverage is required to produce a therapeutic effect. The potential of TRPM8 antagonists for other indications, such as migraine, remains an area for further investigation. This comprehensive preclinical characterization of this compound provides valuable insights for the future development of TRPM8-targeted therapies.
References
The Impact of AMG2850 on Nociception: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of AMG2850, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 has been a target of interest for novel analgesics due to its role in cold sensation and its potential involvement in pain pathways. This whitepaper consolidates the available preclinical data on this compound, detailing its in vitro and in vivo pharmacological profile, its mechanism of action, and its efficacy, or lack thereof, in established models of nociception. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the scientific findings surrounding this compound's impact on nociception. The evidence presented suggests that while this compound demonstrates significant target engagement, its efficacy in preclinical models of inflammatory and neuropathic pain is limited, raising important questions about the role of TRPM8 in these conditions.
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is a well-established sensor for cold temperatures and cooling agents like menthol and icilin.[1][2] Its expression is enriched in dorsal root and trigeminal ganglia, which has implicated it as a potential therapeutic target for pain and migraine.[1][3] The rationale for targeting TRPM8 for analgesia is supported by upregulation of the channel in preclinical pain models, findings from knockout mouse studies, and human genetic associations.[3] this compound, a small molecule antagonist of TRPM8, was developed to investigate the therapeutic potential of blocking this channel in pain states. This whitepaper delves into the core preclinical research on this compound to provide a detailed understanding of its effects on nociceptive pathways.
Mechanism of Action: TRPM8 Antagonism
This compound functions as a potent and selective antagonist of the TRPM8 ion channel. TRPM8 is a polymodal channel activated by cold temperatures (approximately 8-26°C), cooling compounds, and voltage. Its activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in depolarization of sensory neurons and the sensation of cold. In the context of pain, it has been hypothesized that TRPM8 may contribute to cold allodynia and hyperalgesia in neuropathic and inflammatory conditions.
The signaling cascade downstream of TRPM8 activation involves several key molecules. The channel's activity is maintained by its binding to phosphatidylinositol 4,5-bisphosphate (PIP2). Activation of Gq-coupled receptors can lead to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes PIP2, leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This depletion of PIP2 inhibits TRPM8 activity. Additionally, the release of intracellular calcium and the production of DAG can activate Protein Kinase C (PKC), which can also modulate and lead to the desensitization of the TRPM8 channel. This compound exerts its effect by directly blocking the TRPM8 channel, thereby preventing ion influx and subsequent neuronal signaling initiated by TRPM8 agonists.
Preclinical Pharmacological Profile of this compound
The preclinical assessment of this compound revealed a compound with high potency, selectivity, and favorable pharmacokinetic properties for in vivo studies.
In Vitro Characterization
This compound demonstrated potent antagonism of the rat TRPM8 channel in vitro. Its selectivity was established against other related TRP channels, ensuring that its observed effects are likely mediated through TRPM8.
| Parameter | Value | Method |
| Potency | ||
| IC90 (vs. Icilin) | 204 ± 28 nM | Icilin-induced calcium influx in CHO cells expressing rat TRPM8 |
| IC50 (vs. Icilin) | 204 ± 28 nM | Icilin-induced calcium influx in CHO cells expressing rat TRPM8 |
| IC50 (vs. Cold) | 41 ± 8 nM | Cold-induced calcium influx in CHO cells expressing rat TRPM8 |
| Selectivity | ||
| vs. TRPA1 | >600-fold | Functional assay |
| vs. TRPV1 | >100-fold | Functional assay |
| vs. TRPV3 | >100-fold | Functional assay |
| vs. TRPV4 | >100-fold | Functional assay |
In Vivo Pharmacokinetics and Target Engagement
This compound exhibited good oral bioavailability and brain penetration in rats, making it suitable for in vivo behavioral studies. Crucially, in vivo target engagement was confirmed using a TRPM8-specific behavioral model.
| Parameter | Value | Species |
| Pharmacokinetics | ||
| Oral Bioavailability (F po) | > 40 % | Rat |
| Plasma Clearance | 0.47 L/h/kg | Rat |
| Brain to Plasma Ratio | 0.8–1.5 | Rat |
| Target Engagement | ||
| Icilin-induced Wet-Dog Shakes (WDS) | Significant blockade at 10 mg/kg p.o. | Rat |
| Cold-Pressor Test (CPT) | Significant blockade of cold-induced blood pressure increase | Rat |
Efficacy in Preclinical Models of Nociception
Despite its potent TRPM8 antagonism and confirmed target engagement in vivo, this compound failed to demonstrate significant efficacy in two standard preclinical models of inflammatory and neuropathic pain.
Inflammatory Pain Model
In the Complete Freund's Adjuvant (CFA) model of inflammatory mechanical hypersensitivity, this compound did not produce a significant therapeutic effect at doses up to 100 mg/kg. This suggests that TRPM8 antagonism may not be a viable strategy for mitigating mechanical pain associated with inflammation.
Neuropathic Pain Model
Similarly, in the Spared Nerve Ligation (SNL) model of neuropathic tactile allodynia, this compound was ineffective at doses up to 100 mg/kg. The lack of efficacy was observed even at plasma unbound concentrations exceeding 21-fold of the IC90 concentration required for effect in the TRPM8-specific WDS model.
Ex Vivo Nerve Preparation
In a skin-nerve preparation, this compound was shown to block menthol-induced action potentials in C fibers. However, it did not affect the mechanical activation of these fibers, which is consistent with the lack of efficacy in models of mechanical hypersensitivity.
| Preclinical Model | Endpoint | This compound Efficacy | Dose |
| Inflammatory Pain | |||
| CFA-induced Mechanical Hypersensitivity | Mechanical withdrawal threshold | No significant effect | Up to 100 mg/kg |
| Neuropathic Pain | |||
| SNL-induced Tactile Allodynia | Mechanical withdrawal threshold | No significant effect | Up to 100 mg/kg |
| Ex Vivo | |||
| Skin-Nerve Preparation | Menthol-induced C fiber firing | Blocked | Not specified |
| Skin-Nerve Preparation | Mechanically-induced C fiber firing | No effect | Not specified |
Detailed Experimental Protocols
CFA-Induced Inflammatory Mechanical Hypersensitivity
This model induces a persistent inflammatory state, leading to heightened sensitivity to mechanical stimuli.
-
Animals: Male Sprague-Dawley rats were used.
-
Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw induces a localized and persistent inflammation. This leads to swelling and hypersensitivity to mechanical stimuli.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and after CFA injection and subsequent drug treatment.
-
Treatment: this compound or vehicle was administered orally at various doses.
-
Outcome Measure: The primary outcome is the reversal of CFA-induced reduction in paw withdrawal threshold.
Spared Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model creates a state of neuropathic pain by partially injuring the sciatic nerve.
-
Animals: Male Sprague-Dawley rats were used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial) are exposed. The common peroneal and tibial nerves are tightly ligated and transected, leaving the sural nerve intact.
-
Behavioral Testing: Tactile allodynia is measured on the lateral plantar surface of the operated paw (the territory of the intact sural nerve) using von Frey filaments.
-
Treatment: this compound or vehicle was administered orally at various doses after the development of stable allodynia.
-
Outcome Measure: The primary outcome is the reversal of the SNL-induced decrease in paw withdrawal threshold.
Icilin-Induced Wet-Dog Shake (WDS) Model for Target Engagement
This model is used to confirm that the drug is hitting its intended target (TRPM8) in a living animal.
-
Animals: Rats were used.
-
Procedure: Animals are pre-treated with this compound or vehicle. After a suitable absorption period, they are challenged with an intraperitoneal (i.p.) injection of icilin, a potent TRPM8 agonist.
-
Behavioral Measure: Icilin administration induces a characteristic and quantifiable behavior known as "wet-dog shakes" (WDS). The number of WDS is counted over a specific time period.
-
Outcome Measure: A reduction in the number of icilin-induced WDS in the this compound-treated group compared to the vehicle group indicates successful in vivo antagonism of the TRPM8 channel.
Conclusion and Future Directions
The preclinical data for this compound present a nuanced picture of the role of TRPM8 in nociception. While this compound is a potent and selective TRPM8 antagonist with excellent drug-like properties and confirmed in vivo target engagement, it failed to produce a significant analgesic effect in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia.
This lack of efficacy raises several possibilities:
-
TRPM8 may not play a significant role in mediating the mechanical hypersensitivity characteristic of these specific preclinical pain models.
-
A higher degree of TRPM8 target coverage than that achieved in the studies might be necessary to observe an analgesic effect.
-
The role of TRPM8 in pain may be more complex, potentially involving cooling-induced analgesia rather than direct pro-nociceptive signaling in these states.
The findings with this compound underscore the importance of robust preclinical evaluation and highlight the complexities of translating a molecular target into therapeutic efficacy. While the potential for TRPM8 antagonists as a treatment for migraine remains to be determined, the data on this compound suggest that targeting TRPM8 may not be a fruitful approach for the broad treatment of inflammatory and neuropathic pain, at least for the mechanical components of these conditions. Future research could explore the role of TRPM8 antagonists in other pain modalities, such as cold allodynia, or in different pain conditions to fully elucidate the therapeutic potential of this target.
References
Understanding AMG2850's structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of AMG2850
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and is activated by cooling agents like menthol and icilin.[1][3][4] Its involvement in pain and migraine pathways has made it an attractive target for the development of novel analgesics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its pharmacological properties, and the experimental methodologies used in its characterization.
Core Compound: this compound
Chemical Structure: (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related TRPM8 antagonists developed by Amgen.
Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists
| Compound | Rat TRPM8 IC50 (nM) vs. Menthol | Rat TRPM8 IC50 (nM) vs. Cold | Rat TRPM8 IC90 (nM) vs. Icilin | Selectivity vs. TRPV1 & TRPA1 |
| This compound | 7.3 | 150 | 204 ± 28 | >100-fold |
| AMG0635 | 35 | 210 | Not Reported | Not Reported |
| AMG8788 | 11 | 110 | Not Reported | Not Reported |
| AMG9678 | 2.5 | 40 | Not Reported | Not Reported |
Data for AMG0635, AMG8788, and AMG9678 are from Gavva et al., 2012.
Table 2: Pharmacokinetic and In Vivo Efficacy of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (F po) | > 40% |
| Plasma Clearance | 0.47 L/h/kg |
| In Vivo Target Coverage (Icilin-induced WDS) | Full prevention at 10 mg/kg p.o. |
| Unbound Mean In Vivo IC90 (WDS model) | 99 nM |
| Efficacy in Pain Models | No significant effect in inflammatory or neuropathic pain models up to 100 mg/kg |
WDS: Wet-Dog Shakes
Structure-Activity Relationship (SAR) Insights
While a detailed medicinal chemistry campaign for the dihydro-1,7-naphthyridine series has not been published, analysis of related compounds from Amgen reveals key structural features for potent TRPM8 antagonism. The general scaffold consists of a central dihydroisoquinoline or dihydronaphthyridine core.
dot
Caption: Key structural components for TRPM8 antagonism.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are summarized below based on published methodologies for TRPM8 antagonists.
In Vitro TRPM8 Antagonism Assay (Calcium Flux)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a TRPM8 agonist (e.g., menthol or icilin) in cells expressing the TRPM8 channel.
dot
Caption: Workflow for the in vitro calcium flux assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the rat or human TRPM8 channel are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation: A TRPM8 agonist, such as menthol or icilin, is added to the cells to stimulate calcium influx through the TRPM8 channels.
-
Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence of the dye using a plate reader.
-
Data Analysis: The concentration-response curves are generated to calculate the IC50 value of the antagonist.
In Vivo Target Engagement: Icilin-Induced Wet-Dog Shake (WDS) Model
This in vivo model is used to assess the target engagement and efficacy of TRPM8 antagonists. Administration of the TRPM8 agonist icilin induces a characteristic shaking behavior in rodents, which can be blocked by a TRPM8 antagonist.
dot
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AMG2850 In Vivo Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG2850 is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in various preclinical rodent models. The provided methodologies are intended to guide researchers in assessing the compound's target engagement, efficacy in pain models, and potential liabilities. All quantitative data from cited studies are summarized, and key experimental workflows and signaling pathways are visualized.
Introduction
TRPM8 is a non-selective cation channel recognized as a principal sensor of cold temperatures and cooling agents like menthol and icilin.[3][4][5] Its expression in sensory neurons, particularly in the dorsal root and trigeminal ganglia, has implicated it as a potential therapeutic target for pain and migraine. This compound has been developed as a tool to probe the therapeutic potential of TRPM8 antagonism. It is characterized by its high selectivity and oral bioavailability. In vitro studies have demonstrated its potency at the rat TRPM8 channel. The following protocols describe key in vivo experiments to assess the pharmacological properties of this compound.
Data Presentation
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| In Vitro Potency (IC90) | 204 ± 28 nM | Rat | |
| Oral Bioavailability (F po) | > 40% | Rat | |
| Plasma Clearance | 0.47 L/h/kg | Rat | |
| Brain to Plasma Ratio | 0.8 - 1.5 | Rat |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | This compound Dose | Outcome | Reference |
| Icilin-Induced Wet-Dog Shakes | Rat | 10 mg/kg, p.o. | Significant target coverage; full prevention of WDS. | |
| Inflammatory Mechanical Hypersensitivity (CFA) | Rat | Up to 100 mg/kg | No significant therapeutic effect. | |
| Neuropathic Tactile Allodynia (Spinal Nerve Ligation) | Rat | Up to 100 mg/kg | No significant therapeutic effect. | |
| Menthol-Induced Action Potentials in C-fibers | Mouse | Not specified | Blocked menthol-induced action potentials. |
Signaling Pathway and Experimental Workflow Visualizations
Caption: TRPM8 channel activation by cold or chemical agonists and inhibition by this compound.
Caption: General experimental workflow for in vivo evaluation of this compound in different rat models.
Experimental Protocols
Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This model is used to assess the in vivo target engagement of TRPM8 antagonists. Icilin, a TRPM8 agonist, induces a characteristic shaking behavior in rats, which can be quantified.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Icilin
-
Vehicle for icilin (e.g., 10% Tween 80 in saline)
-
This compound
-
Vehicle for this compound (appropriate for oral administration)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.).
-
Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound (typically 1-2 hours).
-
Icilin Injection: Inject icilin intraperitoneally (i.p.) at a dose known to produce a robust WDS response (e.g., 0.5 mg/kg).
-
Observation: Immediately after icilin injection, place the rat in the observation chamber and record the number of wet-dog shakes for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of WDS in the this compound-treated group to the vehicle-treated group. A significant reduction in WDS indicates target engagement by this compound.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is used to evaluate the efficacy of analgesics in a state of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound
-
Von Frey filaments for assessing mechanical allodynia
-
Radiant heat source or hot plate for assessing thermal hyperalgesia
Procedure:
-
Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal threshold to mechanical and thermal stimuli.
-
CFA Injection: Under brief anesthesia, inject 100-150 µL of CFA into the plantar surface of one hind paw of the rat.
-
Development of Inflammation: Allow several days for inflammation and pain hypersensitivity to develop (typically 1-3 days).
-
This compound Administration: Administer this compound (up to 100 mg/kg, p.o.) or vehicle.
-
Post-treatment Assessment: At various time points after this compound administration, re-assess the paw withdrawal threshold to mechanical and thermal stimuli.
-
Data Analysis: Compare the paw withdrawal thresholds in the this compound-treated group to the vehicle-treated group. An increase in the withdrawal threshold indicates an analgesic effect.
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain Model in Rats
This model mimics chronic neuropathic pain resulting from nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for spinal nerve ligation
-
Anesthetics
-
Suture material
-
This compound
-
Vehicle for this compound
-
Von Frey filaments
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli before surgery.
-
Surgical Procedure: Anesthetize the rat. Perform a surgical ligation of the L5 and L6 spinal nerves. A detailed surgical protocol should be followed to ensure consistency.
-
Post-operative Recovery: Allow the rats to recover from surgery for several days to a week, during which time neuropathic pain behaviors will develop.
-
This compound Administration: Administer this compound (up to 100 mg/kg, p.o.) or vehicle.
-
Post-treatment Assessment: At various time points after this compound administration, assess the mechanical withdrawal threshold using von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds in the this compound-treated group to the vehicle-treated group. An increase in the withdrawal threshold suggests an anti-allodynic effect.
Conclusion
The provided protocols and data summarize the preclinical in vivo evaluation of the TRPM8 antagonist, this compound. While this compound demonstrates clear target engagement in the icilin-induced WDS model, it did not show efficacy in rat models of inflammatory and neuropathic pain at the doses tested. These findings suggest that either TRPM8 antagonism is not a viable strategy for these pain modalities, or that higher target coverage is required. These protocols can serve as a foundation for further investigation into the role of TRPM8 in other physiological and pathological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. chondrex.com [chondrex.com]
- 3. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG2850 in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AMG2850, a potent and selective TRPM8 antagonist, in preclinical rodent models of pain. The included protocols are based on established methodologies and published data to guide researchers in designing and executing their studies.
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin.[1][2] It is expressed in a subpopulation of sensory neurons, implicating it as a potential target for pain therapeutics. This compound is a small molecule antagonist of TRPM8 with high potency and selectivity.[1][2] This document details its application and dosage in common rodent pain models.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Species | Reference |
| In Vitro Potency (IC90) | 204 ± 28 nM (against icilin activation) | Rat | [1] |
| Oral Bioavailability (F po) | > 40% | Rat | |
| Plasma Clearance | 0.47 L/h/kg | Rat | |
| Brain to Plasma Ratio | 0.8–1.5 | Rat |
Efficacy of this compound in Rodent Models
TRPM8 Target Engagement: Icilin-Induced Wet-Dog Shake (WDS) Model
This compound demonstrates significant target engagement in a TRPM8-mediated pharmacodynamic model.
| Model | Species | This compound Dose (p.o.) | Effect | Reference |
| Icilin-Induced Wet-Dog Shakes | Rat | 10 mg/kg | Significant reduction in WDS |
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
This compound has been evaluated for its efficacy in a model of inflammatory mechanical hypersensitivity.
| Model | Species | This compound Dose (p.o.) | Outcome Measure | Result | Reference |
| CFA-Induced Mechanical Hypersensitivity | Rat | Up to 100 mg/kg | Paw withdrawal threshold | No significant therapeutic effect |
Neuropathic Pain: Spared Nerve Injury (SNL) Model
The efficacy of this compound has also been assessed in a model of neuropathic tactile allodynia.
| Model | Species | This compound Dose (p.o.) | Outcome Measure | Result | Reference |
| SNL-Induced Tactile Allodynia | Rat | Up to 100 mg/kg | Tactile threshold (von Frey) | No significant therapeutic effect |
Experimental Protocols
Protocol 1: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This protocol is designed to assess the in vivo target engagement of TRPM8 antagonists.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Icilin
-
Vehicle for icilin (e.g., saline with 10% DMSO)
-
Observation chambers
Procedure:
-
Acclimate rats to the observation chambers for at least 30 minutes before dosing.
-
Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 10 mg/kg).
-
After a predetermined pretreatment time (e.g., 60 minutes), administer icilin intraperitoneally (i.p.) at a dose known to induce robust WDS (e.g., 2.5 mg/kg).
-
Immediately after icilin injection, place the rat in the observation chamber and record the number of wet-dog shakes for a defined period (e.g., 30 minutes).
-
A wet-dog shake is defined as a rapid, paroxysmal, and rotational shaking of the head and trunk.
-
Compare the number of WDS in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
This protocol induces a localized inflammation and mechanical hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane or other suitable anesthetic
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
This compound or vehicle
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli using an electronic von Frey apparatus or up-down method with calibrated filaments on the plantar surface of the right hind paw.
-
Induction of Inflammation: Briefly anesthetize the rats and inject 100 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.
-
Post-Induction Period: Allow 24-48 hours for the inflammation and mechanical hypersensitivity to develop.
-
Drug Administration: Administer this compound or vehicle orally at the desired doses (e.g., up to 100 mg/kg).
-
Post-Treatment Measurement: At a specified time after drug administration (e.g., 1-2 hours), re-assess the PWT of the inflamed paw.
-
An increase in PWT in the this compound-treated group compared to the vehicle group would indicate an analgesic effect.
Protocol 3: Spared Nerve Injury (SNL) Model of Neuropathic Pain in Rats
This surgical model induces long-lasting neuropathic pain behaviors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
This compound or vehicle
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli on the lateral plantar surface of the right hind paw.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Recovery: Allow the animals to recover for at least 7-14 days for the neuropathic pain phenotype to fully develop.
-
Drug Administration: Administer this compound or vehicle orally at the desired doses (e.g., up to 100 mg/kg).
-
Post-Treatment Measurement: At a specified time after drug administration (e.g., 1-2 hours), re-assess the PWT on the lateral plantar surface of the injured paw.
-
An increase in PWT in the this compound-treated group compared to the vehicle group would indicate an anti-allodynic effect.
Visualizations
Caption: Simplified TRPM8 signaling pathway.
Caption: General experimental workflow for rodent pain models.
References
Application Notes and Protocols for In Vivo Administration of AMG2850
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and cooling agents like menthol and icilin.[5] Its involvement in pain and migraine pathways has made it a significant target for therapeutic development. These application notes provide detailed protocols for the in vivo administration of this compound, focusing on the oral route, which has been effectively used in preclinical rat models.
Data Presentation
Table 1: Pharmacokinetic and In Vivo Efficacy Data of this compound in Rats
| Parameter | Value | Species | Administration Route | In Vivo Model | Source |
| Oral Bioavailability (F po) | > 40% | Male Sprague-Dawley Rat | Oral (p.o.) | - | |
| Plasma Clearance | 0.47 L/h/kg | Male Sprague-Dawley Rat | Intravenous (i.v.) | - | |
| Brain to Plasma Ratio | 0.8–1.5 | Male Sprague-Dawley Rat | Not Specified | - | |
| Protein Binding | 88.1% | Not Specified | Not Applicable | - | |
| Effective Dose (ED₅₀) | 1.8 mg/kg | Rat | Oral (p.o.) | Icilin-induced Wet-Dog Shake (WDS) | |
| Effective Dose for full prevention | 10 mg/kg | Rat | Oral (p.o.) | Icilin-induced Wet-Dog Shake (WDS) | |
| Tested Dose (no significant effect) | up to 100 mg/kg | Rat | Oral (p.o.) | Inflammatory mechanical hypersensitivity & neuropathic tactile allodynia |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Pharmacodynamic Studies
This protocol details the oral gavage administration of this compound to rats for assessing its in vivo efficacy in models such as the icilin-induced wet-dog shake (WDS) assay.
Materials:
-
This compound
-
Vehicle: 5% Tween 80 in OraPlus®
-
Male Sprague-Dawley rats
-
Oral gavage needles (size appropriate for rats)
-
Syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Animal Acclimation: House male Sprague-Dawley rats in a controlled environment with a 12:12 hour light-dark cycle, and provide ad libitum access to food and water for at least one week before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution of 5% Tween 80 in OraPlus®.
-
Suspend the calculated amount of this compound in the vehicle.
-
Vortex the suspension thoroughly to ensure homogeneity. Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each rat immediately before dosing to determine the precise volume of the formulation to be administered.
-
The typical administration volume for oral gavage in rats is 5 mL/kg.
-
Gently restrain the rat and carefully insert the gavage needle into the esophagus.
-
Administer the this compound suspension slowly and carefully to prevent accidental administration into the trachea.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse reactions following administration.
-
Proceed with the specific pharmacodynamic model (e.g., icilin-induced WDS) at the appropriate time point post-dosing, which should be determined by pharmacokinetic studies.
-
Protocol 2: Icilin-Induced Wet-Dog Shake (WDS) Model
This model is used to assess the in vivo target engagement of TRPM8 antagonists.
Materials:
-
Rats treated with this compound or vehicle as described in Protocol 1.
-
Icilin solution (e.g., 0.5 mg/kg, intraperitoneal injection).
-
Observation chambers.
-
Video recording equipment (optional).
Procedure:
-
Administer this compound or vehicle to the rats at the desired pre-treatment time.
-
At the designated time after treatment, administer icilin via intraperitoneal injection. A dose of 0.5 mg/kg of icilin has been shown to induce a robust WDS response.
-
Immediately place the rat in an observation chamber.
-
Count the number of wet-dog shakes for a defined period (e.g., 30 minutes) following icilin administration.
-
Compare the number of WDS in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow
References
- 1. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing AMG2850 in Calcium Imaging Assays for the Study of TRPM8 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary sensor for cold temperatures in mammals. It is also activated by cooling agents such as menthol and icilin. The activation of TRPM8 channels leads to an influx of cations, most notably calcium (Ca²⁺), which acts as a crucial second messenger in a variety of cellular signaling pathways. The dysregulation of TRPM8 has been implicated in chronic pain, migraine, and other pathological conditions, making it a significant target for therapeutic intervention.
AMG2850 is a potent and selective antagonist of the TRPM8 channel. Its ability to block the influx of calcium upon channel activation makes it a valuable tool for studying TRPM8 function and for screening potential therapeutic compounds. Calcium imaging assays provide a robust and high-throughput method to quantify the activity of TRPM8 and the inhibitory effects of antagonists like this compound. This application note provides detailed protocols for the use of this compound in calcium imaging assays, along with quantitative data for key compounds and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound and commonly used TRPM8 agonists. These values are essential for designing and interpreting calcium imaging experiments.
Table 1: Potency of TRPM8 Antagonist this compound
| Compound | Target | Assay Type | Parameter | Value | Selectivity |
| This compound | rat TRPM8 | In vitro | IC₉₀ (against icilin) | 204 ± 28 nM | >100-fold vs. TRPV1 and TRPA1 |
Table 2: Potency of Common TRPM8 Agonists
| Compound | Target | Parameter | Value |
| Menthol | human TRPM8 | EC₅₀ | 81 ± 17 µM[1] |
| Menthol | rat TRPM8 | EC₅₀ | 107 ± 8 µM[1] |
| Menthol | murine TRPM8 | EC₅₀ | 62.64 ± 1.2 µM[2] |
| Icilin | human TRPM8 | EC₅₀ | 526 ± 24 nM[1] |
| Icilin | rat TRPM8 | EC₅₀ | 554 ± 12 nM[1] |
| Icilin | CHO-TRPM8 | EC₅₀ | 125 ± 30 nM |
Signaling Pathways
The activation of the TRPM8 channel, either by cold temperatures or chemical agonists, results in a conformational change that opens the channel pore, allowing for the influx of cations, including Ca²⁺, down their electrochemical gradient. This increase in intracellular calcium concentration triggers downstream signaling events.
TRPM8 channel activation and inhibition.
Experimental Protocols
General Calcium Imaging Assay Workflow
The general workflow for a calcium imaging assay involves cell preparation, loading of a calcium-sensitive fluorescent dye, and measurement of fluorescence changes upon compound addition using a fluorescence plate reader or microscope.
A typical workflow for calcium imaging experiments.
Protocol 1: Agonist-Induced Calcium Flux Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of TRPM8 channels by an agonist.
Materials:
-
HEK293 cells stably expressing human or rat TRPM8 (HEK293-TRPM8)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black-walled, clear-bottom assay plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPM8 agonist (e.g., Menthol or Icilin)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed HEK293-TRPM8 cells into the assay plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127, mix equal volumes of 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the TRPM8 agonist at the desired concentration (e.g., EC₅₀ to EC₈₀ concentration of menthol or icilin) and continue recording the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Generate dose-response curves and calculate EC₅₀ values for the agonists.
-
Protocol 2: Antagonist Assay Using this compound
This protocol determines the inhibitory effect of this compound on agonist-induced TRPM8 activation.
Materials:
-
All materials from Protocol 1
-
This compound
Procedure:
-
Cell Seeding and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Antagonist Pre-incubation:
-
After washing the cells to remove the dye, add this compound at various concentrations diluted in HBSS to the respective wells.
-
Incubate the plate for 10-30 minutes at room temperature. The optimal pre-incubation time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add a fixed concentration of a TRPM8 agonist (typically the EC₈₀ concentration to ensure a robust signal for inhibition) to all wells, including those with this compound.
-
Continue to record the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the response of the agonist alone.
-
Generate a dose-response curve for this compound and calculate its IC₅₀ value.
-
Logical Flow for Antagonist Screening
The process of identifying and characterizing an antagonist like this compound involves a logical sequence of experiments.
Logical progression for antagonist identification.
Conclusion
This compound is a valuable pharmacological tool for the investigation of TRPM8 channel function. The calcium imaging assays detailed in this application note provide a reliable and quantifiable method for characterizing the activity of TRPM8 agonists and the inhibitory potency of antagonists like this compound. These protocols can be adapted for high-throughput screening campaigns aimed at the discovery of novel TRPM8 modulators for therapeutic development. Careful optimization of experimental parameters, such as cell density, dye loading conditions, and compound incubation times, will ensure high-quality, reproducible data.
References
Application Notes and Protocols: AMG2850 for Ex Vivo Skin-Nerve Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons and is activated by cold temperatures (<28°C), cooling agents like menthol and icilin, and other stimuli.[3][4][5] Its role as a key sensor of environmental cold makes it a target of interest for studying sensory transduction and for the development of therapeutics for conditions involving cold hypersensitivity.
These application notes provide a detailed protocol for the use of this compound in ex vivo skin-nerve preparations, a powerful technique for studying the electrophysiological properties of primary afferent fibers in a controlled environment that closely mimics physiological conditions.
Data Presentation
Quantitative Data for this compound
The following tables summarize the in vitro potency and selectivity of this compound against TRPM8 and other TRP channels.
Table 1: In Vitro Potency of this compound against Rat TRPM8
| Activation Stimulus | IC50 (nM) | Reference |
| Cold | 41 ± 8 | |
| Icilin | 204 ± 28 | |
| Menthol | 7.3 |
Table 2: Selectivity of this compound for Rat TRPM8 over other TRP Channels
| TRP Channel | Fold Selectivity (over TRPM8) | Reference |
| TRPA1 | >600 | |
| TRPV1 | >100 | |
| TRPV3 | >100 | |
| TRPV4 (human) | >100 |
Table 3: Effect of this compound on Menthol-Evoked Action Potentials in Mouse C-fibers (ex vivo skin-nerve preparation)
| Treatment | Menthol Concentration | Mean Action Potentials / 2 min | Reference |
| Vehicle (0.1% DMSO) | 300 µM | 8.6 ± 2.9 | |
| This compound (10 µM) | 300 µM | Significantly blocked |
Experimental Protocols
Protocol 1: Ex Vivo Mouse Saphenous Skin-Nerve Preparation
This protocol describes the dissection and preparation of the mouse saphenous nerve and the skin it innervates for electrophysiological recordings.
Materials:
-
C57BL/6 mouse
-
Euthanasia solution (e.g., CO2, isoflurane)
-
Dissection tools (fine scissors, forceps)
-
Sylgard-lined recording chamber
-
Synthetic interstitial fluid (SIF), oxygenated (95% O2, 5% CO2)
-
Micropipettes
-
Recording electrodes
-
Amplifier and data acquisition system
SIF Composition (in mM):
-
123 NaCl
-
3.5 KCl
-
0.7 MgSO4
-
1.7 NaH2PO4
-
2.0 CaCl2
-
9.5 Sodium gluconate
-
5.5 Glucose
-
7.5 Sucrose
-
10 HEPES
-
Adjust pH to 7.45 ± 0.05
-
Maintain temperature at 32.0 ± 0.5 °C
Procedure:
-
Euthanize the mouse via an approved method and shave the hindlimb.
-
Make an incision from the ankle to the groin to expose the saphenous nerve and artery.
-
Carefully dissect the saphenous nerve along with the skin of the medial dorsum of the hind paw.
-
Transfer the dissected skin-nerve preparation to the recording chamber, with the corium side up, and superfuse with oxygenated SIF.
-
Desheath the saphenous nerve and tease it into fine filaments for extracellular recordings.
-
Identify single afferent units using a mechanical search stimulus (e.g., blunt glass rod).
-
Classify nerve fibers based on conduction velocity (C-fibers: <1.2 m/s).
Protocol 2: Application of this compound and TRPM8 Agonist
This protocol details the application of this compound to the prepared skin-nerve preparation to assess its effect on TRPM8-mediated neuronal activity.
Materials:
-
Prepared ex vivo skin-nerve preparation
-
This compound stock solution (in DMSO)
-
Menthol stock solution (in ethanol or DMSO)
-
Vehicle control (e.g., 0.1% DMSO in SIF)
-
SIF
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in SIF from the stock solution. Ensure the final DMSO concentration is low (e.g., 0.1%) to avoid non-specific effects.
-
Prepare a working solution of the TRPM8 agonist, menthol (e.g., 300 µM), in SIF.
-
Isolate the receptive field of a C-fiber using a metal ring (4-mm diameter) sealed to the skin.
-
Establish a baseline recording of spontaneous activity.
-
Apply the vehicle control to the receptive field for a set period (e.g., 10 minutes).
-
Apply the menthol solution to the receptive field and record the evoked action potentials for a defined duration (e.g., 2 minutes).
-
Wash the receptive field thoroughly with SIF until the neuronal activity returns to baseline.
-
Apply the this compound solution to the receptive field and incubate for a set period (e.g., 10 minutes).
-
Following incubation with this compound, apply the menthol solution (containing this compound) and record the evoked action potentials.
-
Compare the number of action potentials evoked by menthol in the presence of the vehicle versus this compound to determine the inhibitory effect of the compound.
Visualizations
TRPM8 Signaling Pathway
Caption: TRPM8 signaling pathway activation and inhibition by this compound.
Experimental Workflow for Ex Vivo Skin-Nerve Preparation
Caption: Experimental workflow for testing this compound on menthol-evoked responses.
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using AMG2850
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG2850 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and cooling agents like menthol and icilin.[4][5] Expressed primarily in a subset of primary afferent sensory neurons, TRPM8 is implicated in various physiological and pathophysiological processes, including cold sensation, pain, and migraine. These characteristics make TRPM8 a compelling target for therapeutic intervention, and this compound serves as a critical tool for investigating its function.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other potential TRPM8 modulators.
Mechanism of Action and Signaling Pathway
TRPM8 is a polymodal, calcium-permeable cation channel. Its activation by stimuli such as cold, menthol, or icilin leads to an influx of cations, primarily Ca2+, into the cell. This influx depolarizes the cell membrane and triggers downstream signaling cascades. In sensory neurons, this leads to the generation of action potentials that convey temperature and pain information to the central nervous system. The activation of the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) signaling pathway have also been associated with TRPM8 activity. This compound exerts its effect by blocking this channel, thereby inhibiting the influx of cations and subsequent cellular responses.
Quantitative Data Summary
This compound has been characterized in various in vitro assays, demonstrating its potency and selectivity for the TRPM8 channel. The following table summarizes key quantitative data from studies using Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8).
| Assay Type | Parameter | Agonist | This compound Potency | Selectivity | Reference |
| Luminescence Assay | IC₅₀ | Cold (12°C) | 41 ± 8 nM | >600-fold vs. rTRPA1 | |
| Luminescence Assay | IC₉₀ | Icilin | 204 ± 28 nM | >100-fold vs. rTRPV1, rTRPV3, hTRPV4 | |
| ⁴⁵Ca²⁺ Uptake Assay | IC₅₀ | Icilin | Not specified | - |
Data presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for common cell-based assays used to evaluate TRPM8 antagonists like this compound.
Luminescence-Based Intracellular Calcium Assay
This assay measures changes in intracellular calcium concentration upon channel activation using a calcium-sensitive photoprotein, such as aequorin, which emits light in the presence of Ca²⁺. Coelenterazine is a substrate required for this reaction.
Materials:
-
CHO cells stably expressing rat TRPM8 (e.g., T-REx™ expression system)
-
Cell Culture Medium: F-12 Nutrient Mixture, supplemented with appropriate antibiotics and fetal bovine serum.
-
Inducing agent (e.g., 0.5 µg/mL tetracycline) if using an inducible expression system
-
Assay Buffer: F-12 medium containing 30 mM HEPES, pH 7.2
-
Coelenterazine (e.g., from P.J.K GmbH)
-
This compound and other test compounds
-
TRPM8 agonist: Icilin or cold buffer (12°C Assay Buffer)
-
96-well or 384-well white, clear-bottom assay plates
-
Luminometer with injection capabilities (e.g., a CCD camera-based FLASH-luminometer)
Protocol:
-
Cell Seeding:
-
If using an inducible system, culture cells with the inducing agent (e.g., tetracycline) for 24-48 hours prior to the assay to ensure TRPM8 expression.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into the assay plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Cell Loading:
-
On the day of the assay, remove the culture medium from the wells.
-
Add Assay Buffer containing 15 µM coelenterazine to each well.
-
Incubate the plate for 2 hours at room temperature in the dark to allow for coelenterazine loading.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer.
-
Using the luminometer's injection system or a multichannel pipette, add the diluted compounds to the respective wells. For this compound, a typical pre-incubation time is 2.5 minutes before agonist addition.
-
-
Agonist Addition and Signal Reading:
-
Prepare the TRPM8 agonist solution (e.g., 1 µM icilin) in Assay Buffer. If using cold as the agonist, prepare chilled Assay Buffer (12°C).
-
Place the plate in the luminometer.
-
Inject the agonist into the wells and immediately begin measuring luminescence. The signal is typically recorded over a period of 1-2 minutes.
-
-
Data Analysis:
-
Calculate the antagonist's inhibitory effect by comparing the peak luminescence signal in compound-treated wells to the signal in control (vehicle-treated) wells.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Radiometric ⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the influx of calcium by using a radioactive isotope, ⁴⁵Ca²⁺. It provides a robust and direct measure of channel function.
Materials:
-
CHO cells stably expressing rat TRPM8
-
Cell Culture Medium
-
96-well Scintillation plates (e.g., Cytostar-T plates from Amersham)
-
Assay Buffer (e.g., F-12 with 30 mM HEPES, pH 7.2)
-
This compound and other test compounds
-
TRPM8 agonist (e.g., Icilin)
-
⁴⁵Ca²⁺ solution (10 µCi/mL final concentration)
-
Microplate scintillation counter (e.g., MicroBeta Jet from PerkinElmer)
Protocol:
-
Cell Seeding:
-
Seed CHO-rTRPM8 cells into 96-well Cytostar-T plates at a density of approximately 20,000 cells/well.
-
Culture for 2 days to allow for adherence and growth.
-
-
Compound Incubation:
-
On the assay day, remove the culture medium.
-
Add Assay Buffer containing the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for 2 minutes at room temperature.
-
-
Agonist and ⁴⁵Ca²⁺ Addition:
-
Prepare a solution containing both the TRPM8 agonist (e.g., icilin) and ⁴⁵Ca²⁺ in Assay Buffer.
-
Add this solution to the wells to initiate calcium influx.
-
Incubate for a further 2 minutes.
-
-
Signal Detection:
-
Aspirate the solution from the wells and wash gently with ice-cold, calcium-free buffer to remove extracellular ⁴⁵Ca²⁺.
-
Measure the radioactivity in each well using a microplate scintillation counter. The amount of retained radioactivity is proportional to the calcium influx through the TRPM8 channels.
-
-
Data Analysis:
-
Determine the level of inhibition by comparing the counts per minute (CPM) in wells treated with this compound to control wells.
-
Calculate IC₅₀ values by plotting the dose-response curve as described for the luminescence assay.
-
Experimental Workflow Visualization
The general workflow for screening potential TRPM8 antagonists using a cell-based calcium influx assay is outlined below.
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AMG2850 for the Cold Pressor Test in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing AMG2850, a potent and selective Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, in the cold pressor test (CPT) in rats. This document outlines the experimental workflow, data presentation, and the underlying signaling pathways.
Introduction
The cold pressor test is a widely used method to induce a sympatho-excitatory response and assess the integrity of the autonomic nervous system.[1][2] In rodents, this test is a valuable tool for studying the mechanisms of cold nociception and evaluating the efficacy of analgesic compounds.[3][4] this compound is a potent and selective small molecule antagonist of TRPM8, the primary cold-sensing ion channel in sensory neurons.[5] By blocking TRPM8 activation by cold stimuli, this compound has been shown to effectively inhibit the cardiovascular responses elicited by the cold pressor test in rats, making it a valuable pharmacological tool for studying TRPM8-mediated physiology and cold pain.
Mechanism of Action
This compound is a highly selective antagonist of the TRPM8 ion channel, with an IC90 value of 204 ± 28 nM against icilin-induced activation of rat TRPM8. It demonstrates over 100-fold selectivity for TRPM8 compared to TRPV1 and TRPA1 channels. In the context of the cold pressor test, cold temperatures activate TRPM8 channels on primary sensory neurons. This activation leads to the influx of cations, depolarization of the neuron, and the generation of action potentials that propagate to the central nervous system. This sensory input ultimately triggers a reflex activation of the sympathetic nervous system, resulting in physiological responses such as an increase in blood pressure and heart rate. This compound acts by blocking the TRPM8 channel, thereby preventing the initial cold-induced neuronal activation and the subsequent sympatho-excitatory cascade.
Signaling Pathway
Figure 1: TRPM8 signaling in the cold pressor response and the site of this compound action.
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 250-350 g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Administration
-
Formulation: this compound can be formulated in a vehicle such as 5% Tween 80 in OraPlus®.
-
Route of Administration: Oral gavage (p.o.).
-
Dosage: A dose of 10 mg/kg has been shown to be effective. A dose-response study (e.g., 1, 3, 10, 30 mg/kg) is recommended to determine the optimal dose for specific experimental conditions.
-
Timing: Administer this compound or vehicle 2 hours prior to the initiation of the cold pressor test.
Cold Pressor Test (CPT) Protocol
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane at 1.2-1.4 g/kg, i.v. or sodium pentobarbital at 60 mg/kg, i.p.). The level of anesthesia should be sufficient to prevent any pain or distress to the animal while maintaining physiological stability.
-
Surgical Preparation (for direct blood pressure measurement):
-
Cannulate a femoral artery for continuous blood pressure monitoring.
-
Cannulate a femoral vein for the administration of fluids or drugs if necessary.
-
For heart rate measurement, an electrocardiogram (ECG) can be recorded.
-
-
Acclimation and Baseline Recording: Allow the animal to stabilize for at least 30 minutes after surgical preparation. Record baseline mean arterial pressure (MAP) and heart rate (HR) for 5 minutes prior to the cold stimulus.
-
Cold Stimulus: Immerse the rat's paws and the ventral half of its body in ice-cold water (approximately 0.5°C) for a duration of 2 minutes.
-
Data Recording: Continuously record MAP and HR throughout the 2-minute cold immersion period and for a 5-minute recovery period immediately following the removal of the cold stimulus.
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each animal.
-
The percent inhibition of the cold pressor response by this compound can be calculated using the following formula: % Inhibition = [1 - (ΔMAP_this compound / ΔMAP_Vehicle)] x 100
-
Experimental Workflow
Figure 2: Experimental workflow for the cold pressor test in rats with this compound.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and the expected outcomes of the cold pressor test.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC90 (Icilin Activation) | Rat TRPM8 | 204 ± 28 nM | |
| IC50 (Cold Activation) | Rat TRPM8 | 41 ± 8 nM | |
| Selectivity | vs. TRPV1 | >100-fold | |
| Selectivity | vs. TRPA1 | >600-fold |
Table 2: In Vivo Efficacy of this compound in the Rat Cold Pressor Test
| Dose (p.o.) | Effect on Cold Pressor Response | Plasma Unbound Concentration (Cu) | Reference |
| 10 mg/kg | Full Blockade | 488 ± 48 nM |
Table 3: Representative Data from the Cold Pressor Test in Rats (Vehicle Group)
| Parameter | Baseline | Peak Response during CPT | Change from Baseline |
| Mean Arterial Pressure (MAP) | 107.5 ± 11.6 mmHg | 152.5 ± 15.9 mmHg | +45.0 ± 9.3 mmHg |
| Heart Rate (HR) | 415.0 ± 28.7 beats/min | 453.7 ± 35.2 beats/min | +38.7 ± 15 beats/min |
| Note: These are representative values from the literature and may vary based on experimental conditions. |
Conclusion
This compound is a valuable research tool for investigating the role of TRPM8 in cold sensation and autonomic regulation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in the rat cold pressor test model. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the evaluation of TRPM8-targeted therapeutics.
References
- 1. Cold pressor test in the rat: medullary and spinal pathways and neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor blockade blunts the pressor response to acute stress in men and women with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Icilin-Induced Wet-Dog Shake Model for the Evaluation of TRPM8 Antagonists Featuring AMG2850
For Researchers, Scientists, and Drug Development Professionals
Introduction
The icilin-induced wet-dog shake (WDS) model is a robust in vivo assay used to assess the pharmacodynamic activity of Transient Receptor Potential Melastatin 8 (TRPM8) channel antagonists. Icilin, a super-agonist of the TRPM8 ion channel, induces a distinct and quantifiable shaking behavior in rodents, which is reminiscent of a wet dog shaking.[1][2] This behavior is centrally mediated and dependent on TRPM8 activation.[3][4] The model serves as a valuable tool for the preclinical evaluation of novel compounds targeting TRPM8, a channel implicated in pain and migraine.[5]
This document provides detailed application notes and protocols for utilizing the icilin-induced WDS model, with a specific focus on the potent and selective TRPM8 antagonist, AMG2850, as a reference compound.
Signaling Pathway of Icilin-Induced Wet-Dog Shakes
Icilin's activation of TRPM8 channels initiates a downstream signaling cascade that culminates in the characteristic WDS behavior. This pathway involves the release of glutamate, subsequent activation of N-methyl-D-aspartate (NMDA) receptors, and the production of nitric oxide (NO). Antagonists of NMDA receptors and inhibitors of nitric oxide synthase have been shown to attenuate icilin-induced WDS.
Caption: Signaling cascade of icilin-induced wet-dog shakes.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
Materials and Reagents
-
Icilin (TRPM8 agonist)
-
This compound (TRPM8 antagonist)
-
Vehicle for Icilin (e.g., 10% Tween 80 in saline)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Syringes and needles for administration (intraperitoneal, oral)
-
Observation chambers (e.g., transparent Plexiglas® cylinders)
-
Video recording equipment (optional, but recommended for unbiased counting)
-
Timer
Experimental Workflow
The general experimental workflow involves the pretreatment with the test compound (e.g., this compound) or vehicle, followed by the administration of icilin to induce WDS. The frequency of WDS is then observed and quantified over a defined period.
Caption: General experimental workflow for the icilin-induced WDS model.
Detailed Protocol: Antagonism of Icilin-Induced WDS by this compound in Rats
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Prepare a stock solution of icilin in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Vortex or sonicate solutions to ensure complete dissolution.
-
-
Animal Dosing:
-
Divide animals into treatment groups (e.g., Vehicle + Vehicle, Vehicle + Icilin, this compound + Icilin).
-
Administer this compound or its vehicle orally (p.o.) at the desired dose (e.g., 10 mg/kg).
-
After a predetermined pretreatment time (e.g., 60 minutes), administer icilin or its vehicle intraperitoneally (i.p.) at a dose that induces a submaximal WDS response (e.g., 0.5 mg/kg).
-
-
Observation and Data Collection:
-
Immediately after icilin administration, place the animal in an individual observation chamber.
-
Record the number of wet-dog shakes for a defined period, typically 30 to 60 minutes. A wet-dog shake is characterized by a rapid, rotational shaking of the head and torso.
-
For unbiased quantification, video record the sessions and have a blinded observer score the number of WDS.
-
-
Data Analysis:
-
Calculate the mean number of wet-dog shakes for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the antagonist's effect.
-
The percentage inhibition of WDS can be calculated as follows: % Inhibition = [1 - (Mean WDS in this compound group / Mean WDS in Vehicle + Icilin group)] * 100
-
Data Presentation
The following tables summarize representative quantitative data from studies utilizing the icilin-induced WDS model with this compound.
Table 1: Dose-Dependent Induction of Wet-Dog Shakes by Icilin in Rats
| Icilin Dose (mg/kg, i.p.) | Mean Number of Wet-Dog Shakes (± SEM) |
| 0.3 | Data not consistently available |
| 0.5 | 137 ± 27 |
| 0.75 | Data not consistently available |
| 1.0 | Data not consistently available |
| 2.5 | Variable, but significant increase |
| 5.0 | Variable, but significant increase |
Note: A dose of 0.5 mg/kg icilin is often used in antagonist studies as it produces a robust and consistent response.
Table 2: Dose-Dependent Inhibition of Icilin-Induced Wet-Dog Shakes by this compound in Rats
| This compound Dose (mg/kg, p.o.) | Icilin Dose (mg/kg, i.p.) | Mean Number of Wet-Dog Shakes (± SEM) | Percent Inhibition |
| Vehicle | 0.5 | 137 ± 27 | 0% |
| 3 | 0.5 | Significant Reduction | Dose-dependent |
| 10 | 0.5 | Full Prevention | ~100% |
| 30 | 0.5 | Full Prevention | ~100% |
| 100 | 0.5 | Full Prevention | ~100% |
Note: this compound demonstrates a dose-dependent and complete prevention of icilin-induced WDS, with full efficacy observed at 10 mg/kg p.o. and above.
Table 3: In Vitro Potency of this compound at Rat TRPM8
| Assay | Parameter | Value (nM) |
| Icilin Activation | IC90 | 204 ± 28 |
Note: this compound is a potent antagonist of rat TRPM8 in vitro.
Conclusion
The icilin-induced wet-dog shake model is a reliable and quantifiable in vivo assay for assessing the target engagement of TRPM8 antagonists. The use of a well-characterized antagonist like this compound provides a benchmark for the evaluation of novel compounds. The detailed protocols and representative data presented herein offer a comprehensive guide for researchers aiming to implement this model in their drug discovery and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. C-LTMRs evoke wet dog shakes via the spinoparabrachial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with AMG2850
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AMG2850, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, in electrophysiological studies. The protocols detailed herein are designed to facilitate the investigation of TRPM8 modulation in native sensory neurons using an ex vivo skin-nerve preparation.
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures and cooling agents like menthol.[1] Expressed predominantly in a subset of primary afferent sensory neurons, TRPM8 plays a crucial role in the transduction of thermal sensations.[2] Its involvement in various physiological and pathophysiological processes, including cold hypersensitivity and neuropathic pain, has made it a significant target for therapeutic intervention.[1]
This compound is a potent, orally bioavailable, and selective TRPM8 antagonist.[3][4] In vitro studies have demonstrated its ability to block both cold- and agonist-induced activation of TRPM8 channels. Electrophysiological recordings from sensory neurons are a powerful tool to directly measure the effects of compounds like this compound on neuronal excitability and action potential firing in response to specific stimuli.
This document outlines the materials, methods, and protocols for conducting ex vivo skin-nerve electrophysiology experiments to characterize the inhibitory activity of this compound on TRPM8-mediated neuronal responses.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a reference for its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay | IC50 / IC90 (nM) |
| Potency against TRPM8 | |||
| IC50 vs. Cold Activation | Rat | Luminescence | 41 ± 8 |
| IC90 vs. Icilin Activation | Rat | Luminescence | 204 ± 28 |
| Selectivity over other TRP Channels | |||
| vs. TRPA1 | Rat | - | >600-fold |
| vs. TRPV1 | Rat | - | >100-fold |
| vs. TRPV3 | Rat | - | >100-fold |
| vs. TRPV4 | Human | - | >100-fold |
Table 2: In Vivo Activity of this compound
| Model | Species | Endpoint | Effective Dose |
| Icilin-induced Wet-Dog Shakes | Rat | Reduction in shakes | 10 mg/kg, p.o. (full prevention) |
| Cold Pressor Test | Rat | Blockade of blood pressure increase | 10 mg/kg, p.o. (full blockade) |
Signaling Pathway and Experimental Workflow
TRPM8 Signaling Pathway
The activation of the TRPM8 channel by cold or agonists like menthol leads to the influx of cations (primarily Na+ and Ca2+), causing membrane depolarization. This depolarization, if sufficient, triggers the generation of action potentials in sensory neurons, which are then propagated to the central nervous system, resulting in the sensation of cold. This compound acts as a competitive antagonist, binding to the TRPM8 channel and preventing its opening, thereby inhibiting the downstream signaling cascade.
Experimental Workflow for Ex Vivo Skin-Nerve Electrophysiology
The following diagram outlines the key steps for assessing the effect of this compound on TRPM8-mediated neuronal activity using the ex vivo skin-nerve preparation.
Experimental Protocols
Protocol 1: Ex Vivo Mouse Saphenous Skin-Nerve Preparation and Electrophysiological Recording
This protocol details the procedure for isolating and recording from single C-fibers of the mouse saphenous nerve to assess the effect of this compound on menthol-evoked action potentials.
Materials:
-
Animals: Adult male C57BL/6 mice (7–18 weeks old)
-
Solutions and Reagents:
-
Synthetic Interstitial Fluid (SIF), oxygenated (95% O2, 5% CO2). Composition (in mM): 123 NaCl, 3.5 KCl, 0.7 MgSO4, 1.7 NaH2PO4, 2.0 CaCl2, 9.5 sodium gluconate, 5.5 glucose, 7.5 sucrose, and 10 HEPES. Adjust pH to 7.45 ± 0.05.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Menthol stock solution (e.g., 300 mM in DMSO)
-
Vehicle control (e.g., 0.1% DMSO in SIF)
-
-
Equipment:
-
Dissection microscope
-
Recording chamber with two compartments (one for skin, one for nerve)
-
Perfusion system
-
Micromanipulators
-
Extracellular recording electrode (e.g., silver/silver chloride)
-
Reference electrode
-
Amplifier and data acquisition system (e.g., PowerLab, Spike2 software)
-
Mechanical stimulator (blunt glass rod, von Frey filaments)
-
Temperature controller to maintain bath at 32.0 ± 0.5 °C
-
Procedure:
-
Dissection: a. Anesthetize the mouse with isoflurane and sacrifice by cervical dislocation. b. Rapidly dissect the saphenous nerve and the skin from the medial dorsum of the hind paw. c. Place the preparation in the recording chamber with the corium side up, continuously superfused with oxygenated SIF at 32°C.
-
Nerve Preparation and Fiber Isolation: a. In the nerve compartment of the chamber, carefully desheath the saphenous nerve. b. Using fine forceps, tease the nerve into small filaments for extracellular recording. c. Place a nerve filament over the recording electrode.
-
Single Unit Identification: a. Identify a single afferent unit using a mechanical search stimulus (blunt glass rod) applied to the skin. b. Characterize the fiber type by measuring its conduction velocity. C-fibers are identified by conduction velocities slower than 1.2 m/s. c. Ensure a signal-to-noise ratio of >2 for reliable recording. d. Determine the mechanical threshold using calibrated von Frey filaments.
-
Drug Application and Recording: a. Isolate the receptive field of the identified C-fiber using a metal ring (4-mm diameter) sealed to the skin. b. Record baseline activity for a defined period (e.g., 2 minutes). c. Apply the vehicle control (e.g., 0.1% DMSO in SIF) to the receptive field and record for a baseline period. d. Apply the TRPM8 agonist, menthol (e.g., 300 μM), to the receptive field and record the number of action potentials for a set duration (e.g., 2 minutes). A response is typically defined as a minimum number of action potentials above baseline (e.g., 3 action potentials). e. Wash the receptive field with SIF until the activity returns to baseline. f. Incubate the receptive field with this compound (e.g., 10 μM) or vehicle for 10 minutes. g. Re-apply menthol in the presence of this compound or vehicle and record the action potential firing.
-
Data Analysis: a. Count the number of action potentials evoked by menthol in the presence of vehicle and in the presence of this compound. b. Calculate the percentage of C-fibers responding to menthol under each condition. c. For responding fibers, calculate the percentage inhibition of the menthol-evoked response by this compound. d. If multiple concentrations of this compound are tested, construct a dose-response curve to determine the IC50.
Protocol 2: Preparation of this compound Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Synthetic Interstitial Fluid (SIF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (e.g., 10 mM): a. Weigh the appropriate amount of this compound powder. b. Dissolve the powder in a calculated volume of DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term storage.
-
Working Solutions: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare serial dilutions of the stock solution in SIF to achieve the desired final concentrations for the experiment. c. Ensure the final concentration of DMSO in the working solutions is consistent across all conditions and does not exceed a level that could affect neuronal activity (typically ≤ 0.1%). d. For example, to prepare a 10 μM working solution from a 10 mM stock, perform a 1:1000 dilution in SIF. e. Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.
Note: Always prepare fresh working solutions on the day of the experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No response to menthol | - Non-viable preparation.- C-fiber does not express TRPM8.- Inactive menthol solution. | - Ensure proper dissection and handling of the tissue.- Test multiple C-fibers.- Prepare fresh menthol solution. |
| High baseline activity | - Mechanical irritation of the nerve.- Poor health of the preparation. | - Ensure the nerve is not stretched or pinched.- Check the temperature and oxygenation of the SIF. |
| Inconsistent results | - Inaccurate drug concentrations.- Incomplete washout between applications. | - Calibrate pipettes and perform dilutions carefully.- Ensure adequate washout time for the agonist to be removed from the receptive field. |
| Loss of signal during recording | - Movement of the nerve filament off the electrode.- Degradation of the preparation. | - Re-position the nerve filament on the electrode.- Complete experiments in a timely manner after dissection. |
References
Troubleshooting & Optimization
AMG2850 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AMG2850, a potent and selective TRPM8 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For creating stock solutions, we recommend using high-quality, anhydrous DMSO.
Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?
A2: this compound has poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium to the final desired concentration.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experimental design to account for any solvent effects.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, you can store your this compound stock solution. For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Troubleshooting Guide for this compound Solubility Issues
Problem: Precipitate forms when I dilute my DMSO stock solution of this compound into my aqueous buffer.
| Possible Cause | Solution |
| Final concentration of this compound is too high for the aqueous buffer. | Decrease the final concentration of this compound in your working solution. |
| Final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration below the toxic limit for your cells (typically <0.5%), you might need to slightly increase it to aid solubility. Always include a vehicle control. |
| Shock precipitation due to rapid dilution. | Try a serial dilution approach. Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilutions in a smaller volume of buffer. |
| Buffer composition is incompatible. | Certain salts or proteins in your buffer could be promoting precipitation. If possible, try simplifying your buffer composition or testing a different buffer system. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (239.61 mM) | MedchemExpress[2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Cayman Chemical[1] |
| Ethanol | ≥ 10 mg/mL | Cayman Chemical |
| Corn oil (with 10% DMSO) | ≥ 2.5 mg/mL (5.99 mM) | MedchemExpress |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 417.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out 4.17 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.
Protocol for Preparing a Working Solution for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, dilute the stock solution 1:1000 in your pre-warmed aqueous buffer or cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of your medium.
-
Immediately after adding the stock solution, vortex the working solution gently to ensure homogeneity and minimize the risk of precipitation.
-
Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified TRPM8 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
Potential off-target effects of AMG2850
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AMG2850. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a potent and highly selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel.[1][2][3] Experimental data demonstrates that this compound has a high degree of selectivity for TRPM8 over other related transient receptor potential (TRP) channels. Specifically, it is over 100-fold more selective for TRPM8 than for TRPV1 and TRPA1 channels, and also shows high selectivity against TRPV3 and TRPV4.[1][2]
Data Summary: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. TRPM8 |
| Rat TRPM8 (Icilin-induced) | 204 ± 28 | - |
| Rat TRPM8 (Cold-induced) | 41 ± 8 | - |
| Rat TRPA1 | >20,000 | >100-fold |
| Rat TRPV1 | >10,000 | >100-fold |
| Rat TRPV3 | >10,000 | >600-fold |
| Human TRPV4 | >10,000 | >600-fold |
Q2: Are there any known off-target effects of this compound?
Based on available preclinical data, this compound is a highly selective TRPM8 antagonist. Studies have shown that it does not produce significant therapeutic effects in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at doses up to 100 mg/kg. Furthermore, in an open field assay, this compound did not affect the motor activity of the animals, suggesting a lack of sedative or motor side effects at the tested doses. While no significant off-target effects have been reported in the provided literature, it is crucial to consider that "no evidence of effect" is not "evidence of no effect." Comprehensive off-target screening is always recommended for any new chemical entity.
Q3: How does this compound's on-target activity at TRPM8 work?
This compound functions as an antagonist at the TRPM8 channel. TRPM8 is a nonselective cation channel that is activated by cold temperatures and cooling agents like menthol and icilin. When activated, TRPM8 allows the influx of cations (primarily Ca2+ and Na+), leading to depolarization of sensory neurons. This compound blocks this channel, preventing ion influx and subsequent neuronal signaling. This mechanism has been demonstrated in vitro, where this compound potently blocks both icilin- and cold-activated rat TRPM8.
Troubleshooting Guide
Problem: I am observing an unexpected phenotype in my in vitro/in vivo experiment that does not seem to be related to TRPM8 antagonism. How can I investigate potential off-target effects of this compound?
Solution:
If you suspect an off-target effect, a systematic approach is necessary to identify the potential unintended molecular target. Below is a suggested experimental workflow.
Experimental Workflow: Investigating Potential Off-Target Effects
Detailed Methodologies:
-
Broad Off-Target Screening:
-
Objective: To identify potential off-target interactions across major protein families.
-
Protocol: Submit this compound to a commercial off-target screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). These panels typically include a wide range of receptors, kinases, ion channels, and enzymes. A standard concentration for initial screening is often 1-10 µM.
-
-
Dose-Response Validation:
-
Objective: To confirm and quantify the binding affinity or functional activity at the identified off-target "hit".
-
Protocol: Perform a dose-response curve using a relevant assay for the identified target. For example, if the hit is a kinase, a radiometric or fluorescence-based kinase activity assay would be appropriate. This will determine the IC50 or Ki of this compound for the off-target.
-
-
Cellular Target Engagement Assay:
-
Objective: To verify that this compound can interact with the off-target protein in a cellular context.
-
Protocol: Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay. These methods measure the binding of a compound to its target in intact cells.
-
-
Structure-Activity Relationship (SAR) with Analogs:
-
Objective: To determine if the off-target activity is specific to the chemical structure of this compound.
-
-
Phenotype Rescue:
-
Objective: To link the off-target interaction to the observed unexpected phenotype.
-
Protocol: In the experimental system where the unexpected phenotype was observed, attempt to "rescue" or reverse the phenotype by either:
-
Introducing a known selective antagonist for the identified off-target.
-
Using siRNA or CRISPR to knock down the expression of the off-target protein. If the phenotype is reversed, it provides strong evidence that the off-target interaction is responsible.
-
-
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Negative Results with AMG2850 in Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using AMG2850 in preclinical pain models and have encountered negative or unexpected results.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, a TRPM8 antagonist, in a rat model of inflammatory pain (CFA-induced mechanical hypersensitivity) and are not observing any analgesic effect. Is this expected?
A1: Yes, this finding is consistent with published data. Studies have shown that this compound, despite being a potent and selective TRPM8 antagonist with good oral bioavailability, did not produce a significant therapeutic effect in rat models of inflammatory mechanical hypersensitivity induced by Complete Freund's Adjuvant (CFA).[1][2][3][4] This lack of efficacy was observed at doses up to 100 mg/kg.[1]
Q2: We have also tested this compound in a neuropathic pain model (spared nerve injury) and see no reversal of tactile allodynia. Is there something wrong with our experimental setup?
A2: It is possible that your results are accurate. Published literature reports that this compound was also not effective in a rat model of neuropathic tactile allodynia (spinal nerve ligation model). Therefore, the absence of an effect in your spared nerve injury model is in line with previous findings for this compound in similar models of neuropathic pain.
Q3: How can we be sure that this compound is engaging its target (TRPM8) in our in vivo experiments?
A3: To confirm target engagement of this compound in vivo, you can use a TRPM8-mediated pharmacodynamic model. A commonly used model is the icilin-induced wet-dog shake (WDS) model in rats. This compound has been shown to dose-dependently and fully prevent icilin-induced WDS, with full prevention observed at a dose of 10 mg/kg. Another in vivo model for target engagement is the cold-pressor test, where this compound has been shown to block cold-induced increases in blood pressure.
Q4: If this compound is a potent TRPM8 antagonist and shows target engagement in vivo, why is it not effective in some pain models?
A4: There are two primary hypotheses to explain this discrepancy:
-
Role of TRPM8 in the specific pain model: It is possible that TRPM8 does not play a crucial role in mediating the specific pain modalities being measured in the inflammatory and neuropathic pain models where this compound was found to be ineffective (i.e., mechanical hypersensitivity and tactile allodynia).
-
Insufficient target coverage for analgesia: The level of TRPM8 inhibition required to produce an analgesic effect in these pain models might be significantly higher than what is needed to show target engagement in pharmacodynamic models like the icilin-induced WDS assay. The lack of efficacy was observed even at unbound plasma concentrations exceeding 21-fold of the IC90 in the WDS model.
Q5: Does this compound have any effect on mechanosensation?
A5: Ex vivo studies using a skin-nerve preparation have shown that while this compound effectively blocks menthol-induced action potentials in C fibers, it does not affect the mechanical activation of these fibers. This suggests that this compound's mechanism of action may be specific to blocking ligand-gated activation of TRPM8 and not mechanical activation.
Troubleshooting Guide
If you are observing a lack of efficacy with this compound in your pain models, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| No analgesic effect in inflammatory or neuropathic pain models. | The chosen pain model may not be sensitive to TRPM8 antagonism for the measured endpoint (e.g., mechanical allodynia). | - Confirm target engagement in a pharmacodynamic model (e.g., icilin-induced WDS).- Consider using a pain model where TRPM8 is known to have a more pronounced role, such as models of cold allodynia or cold hyperalgesia. |
| Uncertainty about in vivo target engagement. | Insufficient dose or issues with compound formulation/administration. | - Run a dose-response study in the icilin-induced WDS model to confirm in vivo activity.- Analyze plasma and brain concentrations of this compound to ensure adequate exposure. The compound is known to have good oral bioavailability (>40%) and brain penetration. |
| Variability in results. | Inconsistent experimental procedures or animal handling. | - Ensure standardized and validated protocols for your pain models.- Minimize stress to the animals as it can impact pain perception and behavioral responses. |
| Questioning the role of TRPM8 in the chosen model. | The underlying pain mechanism in your model may be independent of TRPM8 signaling. | - Review the literature to understand the established role of TRPM8 in your specific pain model and endpoint.- Consider using a positive control (a compound with a known mechanism of action in your model) to validate your experimental setup. |
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Reference |
| In Vitro Potency (rat TRPM8, IC90 vs. icilin) | 204 ± 28 nM | |
| Selectivity (IC90 over TRPV1 and TRPA1) | >100-fold | |
| Oral Bioavailability (rat) | > 40% | |
| In Vivo Target Engagement (icilin-induced WDS, full prevention) | 10 mg/kg p.o. |
Table 2: Summary of this compound Efficacy in Preclinical Models
| Model | Species | Endpoint | This compound Efficacy | Reference |
| Icilin-induced Wet-Dog Shakes | Rat | Number of shakes | Effective | |
| Cold Pressor Test | Rat | Blood pressure increase | Effective | |
| CFA-induced Inflammatory Pain | Rat | Mechanical hypersensitivity | Not Effective | |
| Spinal Nerve Ligation | Rat | Tactile allodynia | Not Effective |
Experimental Protocols
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Induction: A single intraplantar injection of 100% CFA is administered into the hind paw of the rat.
-
Pain Behavior Assessment: Mechanical hypersensitivity is typically assessed using von Frey filaments at baseline and at various time points post-CFA injection.
-
Drug Administration: this compound or vehicle is administered orally at the desired dose and time point relative to the pain assessment.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Surgical Procedure: Under anesthesia, the tibial and common peroneal nerves of the sciatic nerve are ligated and transected, leaving the sural nerve intact.
-
Pain Behavior Assessment: Tactile allodynia is measured using von Frey filaments on the lateral side of the paw (innervated by the spared sural nerve) at baseline and at various time points post-surgery.
-
Drug Administration: this compound or vehicle is administered orally at the desired dose and time point relative to the pain assessment.
Mandatory Visualizations
Caption: Experimental workflow for testing this compound in pain models.
Caption: this compound's selective antagonism of TRPM8 activation.
Caption: Logical framework for interpreting this compound's negative results.
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: AMG2850 Efficacy in Neuropathic Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the efficacy of AMG2850 in neuropathic pain models.
Frequently Asked Questions (FAQs)
Q1: We are not observing analgesic effects with this compound in our neuropathic pain model. Is this expected?
A1: Yes, this finding is consistent with published preclinical data. Studies have shown that this compound, a potent and selective TRPM8 antagonist, did not produce a significant therapeutic effect in rat models of neuropathic tactile allodynia, specifically the spinal nerve ligation (SNL) model, at doses up to 100 mg/kg.[1][2][3] This lack of efficacy was also observed in models of inflammatory mechanical hypersensitivity.[1][2]
Q2: Could the lack of efficacy be due to poor pharmacokinetic properties or target engagement of this compound?
A2: This is unlikely. This compound has demonstrated good oral bioavailability (>40%) and suitable pharmacokinetic properties for in vivo studies in rats. Furthermore, it has been shown to exhibit significant target coverage in vivo. For instance, at a dose of 10 mg/kg orally, this compound effectively blocked responses in a TRPM8-mediated icilin-induced wet-dog shake (WDS) model in rats. It also blocks cold-induced increases in blood pressure, another in vivo measure of TRPM8 antagonism.
Q3: What is the proposed mechanism for the ineffectiveness of this compound in these neuropathic pain models?
A3: The prevailing hypotheses for the lack of efficacy are twofold. First, it is possible that TRPM8 does not play a critical role in mediating the mechanical pain behaviors that are typically measured in preclinical neuropathic pain models like the SNL model. While TRPM8 is involved in cold sensation and hypersensitivity, its role in mechanical allodynia may be limited. Secondly, it is also suggested that a much higher level of TRPM8 target coverage might be necessary to observe an effect in these pain models compared to the levels required for efficacy in TRPM8-specific pharmacodynamic models like the wet-dog shake test.
Q4: Does this compound show any effect on nerve fiber activity?
A4: Yes, but with modality specificity. In ex vivo skin-nerve preparations, this compound was shown to block menthol-induced action potentials in C fibers. However, it did not have an effect on the mechanical activation of these C fibers. This further supports the idea that the role of TRPM8, and therefore the effect of its antagonist this compound, is more closely linked to chemical and thermal (cold) stimuli rather than mechanical stimuli in the context of these experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No reversal of mechanical allodynia in the SNL model with this compound. | The chosen behavioral endpoint (mechanical hypersensitivity) may not be modulated by TRPM8 antagonism. | Consider assessing other behavioral endpoints that are more directly related to TRPM8 function, such as cold allodynia or spontaneous pain behaviors that may have a cold-related component. |
| Uncertainty about in vivo target engagement. | Insufficient dose or confirmation of TRPM8 blockade. | Run a positive control study using a known TRPM8-mediated in vivo model, such as the icilin-induced wet-dog shake (WDS) model or the cold pressor test, to confirm that this compound is active at the doses being used in your pain studies. |
| Contradictory results compared to literature on TRPM8's role in pain. | The specific pain model and endpoint are critical. While TRPM8 is implicated in pain, its role can be complex and model-dependent. | Carefully review the literature to understand the specific contexts in which TRPM8 antagonists have shown efficacy. Note that other TRPM8 antagonists have also failed to reverse tactile allodynia in neuropathic pain models. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value |
| IC50 vs. Cold Activation (rat TRPM8) | 41 ± 8 nM |
| IC90 vs. Icilin Activation (rat TRPM8) | 204 ± 28 nM |
| Selectivity over TRPV1 and TRPA1 | >100-fold |
| Selectivity over TRPV3 and TRPV4 | >100-fold |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (F po) | > 40% |
| Plasma Clearance | 0.47 L/h/kg |
| Plasma Half-life (T1/2) | 3.5 hours |
| Brain to Plasma Ratio | 0.8 - 1.5 |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol is a standard method for inducing neuropathic pain in rodents.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The left L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.
-
Post-operative Care: Animals are allowed to recover for a period of time (e.g., 2 weeks) to allow for the development of neuropathic pain behaviors.
-
Behavioral Testing: Tactile allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the mechanical stimulus is measured.
-
Drug Administration: this compound is administered orally at various doses (e.g., up to 100 mg/kg).
-
Post-dosing Assessment: Behavioral testing is repeated at specified time points after drug administration to evaluate for any analgesic effect.
Icilin-Induced Wet-Dog Shake (WDS) Model for In Vivo Target Engagement
This model is used to confirm that this compound can effectively block TRPM8 channels in a living animal.
-
Animal Preparation: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered orally at the desired doses (e.g., 10 mg/kg).
-
Icilin Challenge: After a predetermined time following this compound administration, icilin (a TRPM8 agonist) is administered (e.g., 0.5 mg/kg, i.v.).
-
Behavioral Observation: The number of wet-dog shakes is counted for a defined period (e.g., 15 minutes) immediately following the icilin injection.
-
Data Analysis: The reduction in the number of wet-dog shakes in the this compound-treated group compared to a vehicle-treated group indicates the degree of TRPM8 antagonism.
Visualizations
Caption: Simplified signaling illustrating this compound's selective blockade of TRPM8-mediated, but not mechanical, activation of nociceptive neurons.
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AMG2850 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of AMG2850 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol.[4][5]
Q2: What is the recommended starting concentration range for this compound in a new in vitro experiment?
For a novel experiment, it is advisable to start with a broad concentration range to determine the optimal dose. A typical starting range could span from 1 nM to 10 µM. Published in vitro data for this compound shows activity in the nanomolar range, so your experimental range should be centered around the known IC50 values (see data table below).
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO.
-
Storage: Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is typically stable for up to 6 months.
Q4: What are the critical negative and positive controls to include when working with this compound?
-
Vehicle Control: This is essential to account for any effects of the solvent (e.g., DMSO) on the cells. The final concentration of DMSO in the culture medium should typically be less than 0.5%.
-
Untreated Control: This provides a baseline for normal cellular function in the absence of both this compound and the vehicle.
-
Positive Control (Agonist): To confirm TRPM8 channel activity in your system, you can use a known TRPM8 agonist such as menthol or icilin.
-
Positive Control (Antagonist): If available, another known TRPM8 antagonist can be used to validate the experimental setup.
Q5: How can I assess and mitigate potential off-target effects of this compound?
This compound is reported to be highly selective for TRPM8 over other TRP channels like TRPA1, TRPV1, TRPV3, and TRPV4. However, to ensure the observed effects are due to TRPM8 inhibition, consider the following:
-
Use the Lowest Effective Concentration: Operate at the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target interactions.
-
Secondary Inhibitor: Use a structurally different TRPM8 antagonist to see if it reproduces the same biological effect.
-
Control Cell Lines: If possible, use a cell line that does not express TRPM8 to see if the effect of this compound is absent.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from published studies.
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| IC50 | 115 nM | Inhibition of icilin-induced Ca2+ influx | CHO cells expressing rat TRPM8 | |
| IC50 | 7.3 nM | Inhibition of menthol-induced intracellular calcium release | CHO cells expressing rat TRPM8 | |
| IC50 | 150 nM | Inhibition of cold-induced intracellular calcium release | CHO cells expressing rat TRPM8 | |
| IC50 | 41 ± 8 nM | Inhibition of cold activation | CHO cells expressing rat TRPM8 | |
| IC90 | 204 ± 28 nM | Inhibition of icilin activation | CHO cells expressing rat TRPM8 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Calcium Influx Assay
This protocol is a generalized procedure based on common practices for studying TRP channel antagonists.
-
Cell Culture:
-
Plate Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 in 96-well plates.
-
Allow cells to adhere and grow for 24 hours before the assay.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations (e.g., 1 nM to 10 µM).
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 2.5 minutes).
-
Add a TRPM8 agonist, such as icilin (e.g., 1 µM), to stimulate calcium influx.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist using a plate reader.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibitory effect of this compound observed | Compound degradation | Verify the integrity and purity of your this compound stock. Prepare fresh dilutions for each experiment. |
| Poor solubility | Visually inspect the stock solution and final dilutions for any precipitation. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). | |
| Low or absent TRPM8 expression | Confirm TRPM8 expression in your cell line using techniques like Western blot or qPCR. | |
| High variability between replicate wells | Inconsistent cell plating | Ensure a uniform cell density across all wells. |
| Pipetting errors | Use calibrated pipettes and be precise when adding compounds and reagents. | |
| Unexpected cytotoxicity | High concentration of this compound or vehicle | Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration of both this compound and the vehicle. |
| Off-target effects | Consider the strategies mentioned in FAQ Q5 to investigate potential off-target liabilities. |
Visualizations
Caption: this compound inhibits TRPM8 channel activation.
Caption: General workflow for in vitro this compound experiments.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: AMG2850 Vehicle Control for In Vivo Experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing AMG2850 as a vehicle control in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and concentration for preparing the this compound vehicle control solution?
For in vivo studies in rats, the this compound compound has been formulated in a vehicle of 5% Tween 80 in OraPlus.[1][2] This combination ensures adequate solubility and stability for oral administration. The specific concentration of this compound in the vehicle will depend on the experimental design and the dosage being administered to the active treatment groups.
2. What are the known pharmacokinetic properties of this compound?
In male Sprague-Dawley rats, this compound has demonstrated favorable pharmacokinetic properties, including low plasma clearance (0.47 L/h/kg) and good oral bioavailability (47%).[1] The total brain to plasma ratio is between 0.8 and 1.5, indicating that the compound can cross the blood-brain barrier.[1]
3. Does the this compound vehicle have any known biological effects?
The vehicle control, 5% Tween 80 in OraPlus, is intended to be inert.[2] However, it is crucial to include a vehicle-only control group in every experiment to account for any potential effects of the vehicle itself on the experimental model. In studies, this compound as a compound has been shown to not have a significant effect on mechanical firing in C fibers compared to its vehicle control.
4. How should the this compound vehicle control be stored?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to follow similar storage conditions for the prepared vehicle control solution to ensure stability, though specific stability studies for the vehicle formulation should be conducted if it is to be stored for extended periods.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness is observed in the vehicle control solution.
-
Question: Why is my this compound vehicle control solution not clear, and what should I do?
-
Answer: Precipitation can occur due to several factors, including incorrect solvent ratios, improper mixing, or temperature fluctuations. Ensure that the Tween 80 is fully dissolved in the OraPlus before adding any other components. Gentle warming and sonication may aid in solubilization. If precipitation persists, remake the solution, paying close attention to the protocol.
Issue 2: Animals in the vehicle control group are showing unexpected adverse effects.
-
Question: My vehicle-treated animals are exhibiting signs of distress (e.g., lethargy, weight loss). What could be the cause?
-
Answer: While the vehicle is designed to be non-toxic, individual animals or strains may have sensitivities. Verify the correct preparation and dosage of the vehicle. Ensure that the administration technique (e.g., oral gavage) is performed correctly to avoid injury or stress. If adverse effects continue, consider a pilot study with a different, well-tolerated vehicle.
Issue 3: High variability is observed in the data from the vehicle control group.
-
Question: The results from my vehicle control group are inconsistent across animals. How can I reduce this variability?
-
Answer: High variability can obscure the true effect of your test compound. To minimize this, ensure consistency in all experimental procedures, including animal handling, dosing times, and environmental conditions. Verify that the vehicle solution is homogeneous and that each animal receives the correct dose volume. Increasing the number of animals in the control group can also help to reduce the impact of individual outliers.
Data and Protocols
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats.
| Parameter | Value | Reference |
| Plasma Clearance | 0.47 L/h/kg | |
| Oral Bioavailability (Fpo) | 47% | |
| Total Brain to Plasma Ratio | 0.8 - 1.5 |
Experimental Protocol: Preparation of this compound Vehicle Control
This protocol outlines the steps for preparing a vehicle control solution of 5% Tween 80 in OraPlus for oral administration in rats.
-
Materials:
-
Tween 80 (Polysorbate 80)
-
OraPlus
-
Sterile, conical tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
In a sterile conical tube, add the required volume of OraPlus.
-
Using a calibrated pipette, add Tween 80 to the OraPlus to achieve a final concentration of 5% (v/v). For example, to prepare 10 mL of the vehicle, add 0.5 mL of Tween 80 to 9.5 mL of OraPlus.
-
Cap the tube securely and vortex thoroughly for 2-3 minutes until the Tween 80 is completely dissolved and the solution is clear.
-
If necessary, use a sonicator for a short period to aid in solubilization.
-
Visually inspect the solution for any signs of precipitation or non-homogeneity before use.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: General workflow for in vivo experiments using a vehicle control.
Caption: Decision tree for troubleshooting common vehicle control problems.
References
Technical Support Center: AMG2850 Delivery in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMG2850 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol and icilin.[1][3] By blocking TRPM8, this compound can be used to investigate the role of this channel in various physiological and pathological processes, including pain and migraine.[1]
Q2: What are the common challenges with in vivo delivery of this compound?
A2: The primary challenge in delivering this compound for in vivo studies is its poor aqueous solubility. The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. This can lead to precipitation when diluted in aqueous solutions for injection, potentially causing inaccurate dosing and variable experimental results. Careful formulation is crucial to ensure consistent and effective delivery.
Q3: What is a recommended formulation for this compound for oral (p.o.) or intraperitoneal (i.p.) administration in rodents?
A3: While specific formulation recipes can vary between laboratories, a common approach for poorly soluble compounds like this compound is to first dissolve the compound in a minimal amount of an organic solvent, such as DMSO, and then dilute it in a vehicle suitable for in vivo administration. For oral administration, a suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) is often used. For intraperitoneal injections, further dilution in saline or a solution containing a solubilizing agent like Tween 80 or Cremophor EL can help maintain solubility. It is critical to ensure the final concentration of the organic solvent is low to avoid vehicle-induced behavioral effects.
Q4: Are there any known behavioral side effects of the vehicle, particularly DMSO?
A4: Yes, DMSO, while a common solvent, can have intrinsic behavioral effects in rodents, especially at higher concentrations. Studies have reported that DMSO can induce motor impairment, sensory changes, and affect sleep architecture. Therefore, it is crucial to include a vehicle-only control group in all behavioral experiments to account for any potential confounding effects of the delivery vehicle. The concentration of DMSO should be kept to a minimum, ideally below 5-10% of the total injection volume.
Q5: How can I confirm that this compound is reaching its target in my behavioral model?
A5: Target engagement can be confirmed using a pharmacodynamic model where the effect of TRPM8 antagonism is well-characterized. A standard in vivo model for TRPM8 antagonists is the icilin-induced "wet-dog shake" (WDS) model in rats. Administration of the TRPM8 agonist icilin induces a robust and quantifiable WDS behavior, which is dose-dependently inhibited by effective TRPM8 antagonists like this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the dosing solution.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Vehicle | 1. Ensure this compound is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding the aqueous vehicle. 2. Use co-solvents such as polyethylene glycol (e.g., PEG400) or propylene glycol in the vehicle to improve solubility. 3. Incorporate non-ionic surfactants like Tween 80 or Cremophor EL (typically at 1-5%) in the final formulation to enhance and maintain solubility. 4. Prepare fresh dosing solutions for each experiment to minimize the risk of precipitation over time. |
| Incorrect pH of the Vehicle | Although less common for non-ionizable compounds, the pH of the vehicle can sometimes influence solubility. Ensure the pH of your final dosing solution is within a neutral and physiologically compatible range (pH 6.5-7.5). |
| Low Temperature of the Solution | Some compounds are less soluble at lower temperatures. Gently warm the solution to room temperature or 37°C and vortex or sonicate to aid dissolution. Ensure the compound is stable at the temperature used. |
Issue 2: Inconsistent or unexpected behavioral results.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | 1. Verify Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the compound. 2. Check for Precipitation: Visually inspect the dosing solution for any signs of precipitation before and during administration. 3. Confirm Animal Weights: Ensure accurate and recent body weights are used for dose calculations. |
| Vehicle-Induced Behavioral Effects | 1. Run a Vehicle Control Group: Always include a group of animals that receives the vehicle alone to isolate the effects of this compound from those of the solvent. 2. Minimize Organic Solvent Concentration: Keep the concentration of solvents like DMSO as low as possible. |
| Suboptimal Bioavailability | 1. Consider the Route of Administration: this compound has good oral bioavailability in rats (F > 40%). However, if inconsistent results are observed with oral gavage, consider intraperitoneal injection, which may offer more direct systemic exposure. 2. Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to measure plasma and brain concentrations of this compound to confirm adequate exposure. |
| Incorrect Timing of Behavioral Testing | The timing of the behavioral test relative to drug administration is critical. Refer to pharmacokinetic data to determine the time to maximum plasma concentration (Tmax) and conduct behavioral testing around this time point. |
Issue 3: Adverse effects or distress in animals following administration.
| Possible Cause | Troubleshooting Steps |
| Irritation from the Vehicle | 1. High Concentration of Organic Solvents: High concentrations of DMSO or other organic solvents can cause local irritation and discomfort. Reduce the concentration of the organic solvent in the final formulation. 2. pH of the Formulation: An acidic or basic formulation can cause irritation. Adjust the pH of the vehicle to a physiological range. |
| Improper Administration Technique | 1. Oral Gavage: Ensure proper technique to avoid accidental administration into the trachea, which can cause significant distress and mortality. Use appropriate gavage needle size and length for the animal. 2. Intraperitoneal Injection: Use the correct needle gauge and injection site (lower right abdominal quadrant) to avoid puncturing internal organs. |
| Compound-Specific Toxicity | While no major toxicity has been reported for this compound at behaviorally effective doses in the literature, it is always important to monitor animals for signs of distress, such as lethargy, piloerection, or significant weight loss. If toxicity is suspected, consider reducing the dose. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 vs. Cold Activation (rat TRPM8) | 41 ± 8 nM | |
| IC50 vs. Icilin Activation (rat TRPM8) | 204 ± 28 nM | |
| Selectivity vs. TRPA1 | >600-fold | |
| Selectivity vs. TRPV1, TRPV3, TRPV4 | >100-fold |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Value | Reference |
| Plasma Clearance | 0.47 L/h/kg | |
| Oral Bioavailability (Fpo) | 47% | |
| Total Brain to Plasma Ratio | 0.8 - 1.5 |
Experimental Protocols
Protocol 1: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This protocol is a standard in vivo assay to confirm the target engagement of TRPM8 antagonists.
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
The timing of administration should be based on the expected Tmax of the compound.
-
-
Icilin Challenge:
-
At the appropriate time after this compound/vehicle administration, inject icilin (e.g., 0.5 mg/kg, i.p.). The icilin dose should be predetermined to produce a submaximal but robust WDS response.
-
-
Behavioral Observation:
-
Immediately after icilin injection, place the rat in a clear observation chamber.
-
Record the number of wet-dog shakes for a defined period (e.g., 30 minutes). A wet-dog shake is defined as a rapid, rotational shaking of the head and torso.
-
-
Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group. A significant reduction in WDS indicates TRPM8 antagonism.
Mandatory Visualizations
Caption: Mechanism of action of this compound in blocking TRPM8 channel activation.
Caption: A logical workflow for troubleshooting inconsistent behavioral results with this compound.
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Overcoming AMG2850 Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with AMG2850 in aqueous buffers. The following information is curated to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a solid compound with known solubility in organic solvents.[1][2] However, its solubility in aqueous buffers is not extensively documented in publicly available literature. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.[3]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause?
This phenomenon is common for hydrophobic small molecules and is often referred to as "antisolvent precipitation."[4] It occurs when a compound that is highly soluble in an organic solvent, like DMSO, is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to crash out of solution.[4]
Q3: Can the quality of the DMSO used for the stock solution affect this compound solubility?
Yes, the quality of the DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO stock can significantly reduce the solubility of hydrophobic compounds like this compound, leading to precipitation either in the stock solution itself or upon dilution into aqueous buffers. It is highly recommended to use anhydrous, newly opened DMSO for preparing stock solutions.
Q4: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
To determine the kinetic solubility of this compound in your buffer of interest, you can perform a turbidity-based assay. This involves preparing serial dilutions of your DMSO stock solution and adding them to your aqueous buffer. The highest concentration that does not result in a significant increase in turbidity (measured by absorbance) is considered the kinetic solubility limit.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock in Aqueous Buffer
This is a classic case of antisolvent precipitation due to low aqueous solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct approach is to lower the final concentration of this compound in your assay. Many compounds are active at concentrations well below their solubility limit.
-
Optimize Dilution Method: Instead of a single-step dilution, perform a serial dilution. This gradual introduction to the aqueous environment can help keep the compound in solution.
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final aqueous buffer. Common co-solvents include ethanol or PEG400. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect your results.
-
Sonication or Warming: After dilution, briefly sonicating the solution or warming it to 37°C can help redissolve a precipitate. However, be cautious as the compound may precipitate again upon cooling.
Issue 2: this compound Precipitates Over Time in Cell Culture Media
Time-dependent precipitation in complex biological media can be influenced by interactions with media components.
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design permits, shorten the incubation period of this compound with the cells.
-
Assess Serum Protein Binding: this compound may bind to proteins in fetal bovine serum (FBS), potentially leading to the formation of insoluble complexes. Consider reducing the FBS percentage, but be mindful of the potential impact on cell viability.
-
"Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of a compound compared to simpler buffers. If possible, test different media formulations.
Data Presentation
Table 1: Known Solubility of this compound in Organic Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥10 mg/mL | - | |
| Ethanol | ≥10 mg/mL | - | |
| DMSO | 100 mg/mL (239.61 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. |
Table 2: Summary of Troubleshooting Strategies for this compound Precipitation
| Strategy | Principle | Key Considerations |
| Reduce Final Concentration | Work below the compound's aqueous solubility limit. | Ensure the concentration is still effective for your experiment. |
| Serial Dilution | Gradual change in solvent polarity. | May be more time-consuming but can be very effective. |
| Use of Co-solvents | Increase the polarity of the final solution. | Test for co-solvent effects on the biological system. |
| pH Adjustment | Increase solubility of ionizable compounds. | Ensure the pH is compatible with your assay. |
| Sonication/Warming | Provide energy to redissolve precipitate. | Precipitation may recur upon cooling. |
| Reduce Incubation Time | Minimize time for precipitation to occur. | May not be feasible for all experimental designs. |
| Modify Media Composition | Reduce interactions with media components. | Monitor for effects on cell health. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the solid this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or higher). For higher concentrations, ultrasonic assistance may be necessary.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Create a series of dilutions of the stock solution in DMSO (e.g., from 10 mM down to 1 µM).
-
In a 96-well plate, add 2 µL of each DMSO dilution in triplicate. Include a DMSO-only control.
-
Add 198 µL of your aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control.
Visualizations
Caption: Experimental workflow for preparing this compound and assessing its kinetic solubility.
Caption: Decision-making flowchart for troubleshooting this compound precipitation.
Caption: Simplified diagram of cyclodextrin-mediated solubilization of a hydrophobic compound.
References
Technical Support Center: Assessing AMG2850 Target Engagement In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AMG2850 to study TRPM8 target engagement in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol and icilin. By blocking the TRPM8 channel, this compound can inhibit the downstream signaling pathways activated by cold or chemical agonists.
Q2: What are the key parameters of this compound?
Below is a summary of the key in vitro and in vivo parameters for this compound.
| Parameter | Value | Species | Assay |
| In Vitro Potency | |||
| IC50 vs. Cold Activation | 41 ± 8 nM | Rat | In vitro TRPM8 activation assay |
| IC90 vs. Icilin Activation | 204 ± 28 nM | Rat | In vitro TRPM8 activation assay |
| Selectivity | |||
| vs. TRPA1 | >600-fold | Rat | In vitro channel activation assays |
| vs. TRPV1, TRPV3, TRPV4 | >100-fold | Rat, Human | In vitro channel activation assays |
| In Vivo Target Engagement | |||
| Unbound Mean IC90 | 99 nM | Rat | Icilin-induced wet-dog shake (WDS) model |
| Pharmacokinetics | |||
| Oral Bioavailability (F po) | > 40% | Rat | Pharmacokinetic analysis |
| Plasma Clearance | 0.47 L/h/kg | Rat | Pharmacokinetic analysis |
| Total Brain to Plasma Ratio | 0.8–1.5 | Rat | Pharmacokinetic analysis |
Q3: What are the established in vivo models for assessing this compound target engagement?
Two primary pharmacodynamic models have been successfully used to demonstrate in vivo target engagement of this compound:
-
Icilin-Induced Wet-Dog Shake (WDS) Model: Icilin is a potent TRPM8 agonist that induces a characteristic "wet-dog shake" behavior in rodents. This compound dose-dependently inhibits this behavior, providing a quantitative measure of target engagement.
-
Cold-Pressor Test (CPT): This model measures the physiological response (e.g., an increase in blood pressure) to a cold stimulus. This compound has been shown to block the cold-induced increase in blood pressure, demonstrating its antagonism of TRPM8 in response to a natural stimulus.
Troubleshooting Guides
Icilin-Induced Wet-Dog Shake (WDS) Model
Q4: I am observing high variability in the number of wet-dog shakes in my control (vehicle-treated) group. What could be the cause and how can I mitigate this?
High variability in the WDS model can be attributed to several factors:
-
Icilin Dose: The dose of icilin is critical. An ED80 concentration (the dose that produces 80% of the maximal effect) is recommended to be in a sensitive range for antagonist inhibition. If the dose is too high (on the plateau of the dose-response curve), it may be difficult to see a significant inhibitory effect.
-
Troubleshooting Tip: Perform an icilin dose-response curve in your specific rat strain and laboratory conditions to determine the optimal ED80 dose before initiating antagonist studies.
-
-
Animal Acclimation: Insufficient acclimation of the animals to the testing environment can lead to stress and erratic behavior, contributing to variability.
-
Troubleshooting Tip: Ensure a sufficient acclimation period for the animals to the testing cages and experimental procedures before the day of the experiment.
-
-
Subjective Scoring: Manual scoring of wet-dog shakes can be subjective.
-
Troubleshooting Tip: Have two independent, blinded observers score the behavior, and/or use an automated video tracking system if available. Ensure clear and consistent criteria for what constitutes a "wet-dog shake."
-
Q5: this compound is not showing a dose-dependent inhibition of wet-dog shakes in my experiment. What should I check?
-
Compound Formulation and Administration: Ensure that this compound is properly formulated and administered. Inconsistent dosing can lead to variable plasma concentrations.
-
Troubleshooting Tip: Verify the formulation protocol and ensure accurate oral gavage technique. Consider analyzing plasma samples to confirm exposure levels.
-
-
Pharmacokinetics: The timing of icilin challenge relative to this compound administration is crucial and should be based on the pharmacokinetic profile of this compound.
-
Troubleshooting Tip: Administer icilin at the Tmax (time of maximum plasma concentration) of this compound to ensure the highest likelihood of observing maximal target engagement.
-
-
Data Analysis: Ensure that your statistical analysis is appropriate for the data.
-
Troubleshooting Tip: Use non-linear regression to fit a dose-response curve and calculate the IC50 or IC90. Ensure you have a sufficient number of animals per group to achieve adequate statistical power.
-
General In Vivo Target Engagement Issues
Q6: I have confirmed target engagement with this compound in the WDS model, but I am not observing efficacy in my pain model. What could be the reason?
This is a known challenge. While this compound shows clear target engagement, it did not produce a significant therapeutic effect in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at doses up to 100 mg/kg. Several factors could contribute to this disconnect between target engagement and efficacy:
-
Degree of Target Coverage Required: The level of target engagement required for a behavioral readout in a pharmacodynamic model (like WDS) may be lower than that required for a therapeutic effect in a complex disease model.
-
Role of TRPM8 in the Specific Pain Model: It is possible that TRPM8 does not play a major role in the specific pain behaviors being measured in your model.
-
Model-Specific Factors: The pathophysiology of the pain model may involve redundant or compensatory pathways that are not sensitive to TRPM8 antagonism.
Troubleshooting Tip: Consider using a positive control in your pain model that is known to be effective to validate the model itself. Also, measuring unbound plasma and brain concentrations of this compound in your efficacy studies can help correlate exposure with the lack of effect.
Experimental Protocols
Protocol 1: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Acclimate rats to the testing environment for at least 60 minutes before dosing.
-
Dosing:
-
Administer this compound or vehicle orally (p.o.).
-
At the predetermined Tmax of this compound, administer icilin (e.g., 0.5 mg/kg, subcutaneously). The optimal icilin dose should be determined in-house to produce a submaximal (e.g., ED80) response.
-
-
Observation: Immediately after icilin injection, place the rat in an observation chamber and record the number of wet-dog shakes for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group. Calculate the percent inhibition and determine the in vivo IC50 or IC90.
Visualizations
TRPM8 Signaling Pathway
References
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AMG2850 and Other TRPM8 Antagonists for Preclinical Research
This guide provides a detailed comparison of the transient receptor potential melastatin 8 (TRPM8) antagonist, AMG2850, with other notable TRPM8 antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform target validation and compound selection efforts.
Introduction to TRPM8 and its Antagonists
The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures.[1] Expressed predominantly in a subset of sensory neurons, TRPM8 is activated by temperatures below 28°C and by cooling compounds such as menthol and icilin.[2][3] This activation leads to an influx of Na+ and Ca2+ ions, resulting in depolarization and the generation of action potentials that are perceived as cold sensations.[1] Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including neuropathic pain, inflammatory pain, and migraine, making it an attractive therapeutic target.[4] Consequently, the development of potent and selective TRPM8 antagonists has been an active area of research.
This compound is a potent, selective, and orally bioavailable small molecule antagonist of TRPM8. This guide will compare the in vitro and in vivo pharmacological properties of this compound with other well-characterized TRPM8 antagonists, including PF-05105679 and N-(3-aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide (AMTB).
Comparative In Vitro and In Vivo Data
The following tables summarize the available quantitative data for this compound and other TRPM8 antagonists from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists
| Compound | Target | Assay Type | Agonist | IC50 / IC90 (nM) | Selectivity | Reference |
| This compound | rat TRPM8 | 45Ca2+ uptake | Icilin | IC90: 204 ± 28 | >100-fold vs. TRPV1, TRPA1 | |
| rat TRPM8 | Luminescence | Cold | IC50: 41 ± 8 | >600-fold vs. TRPA1 | ||
| rat TRPM8 | Intracellular Ca2+ | Menthol/Cold | IC50: 7.3 (Menthol), 150 (Cold) | >10 µM vs. TRPV1, TRPV3, TRPV4 | ||
| PF-05105679 | TRPM8 | Electrophysiology | - | ~100 | >100-fold vs. TRPV1, TRPA1 | |
| AMTB | rat TRPM8 | Ca2+ microfluorography | Menthol | IC50: 1.06 ± 1.21 µM (rTRPM8) | - | |
| human TRPM8 | Ca2+ microfluorography | Menthol | IC50: 1.74 ± 1.19 µM (hTRPM8) | - | ||
| RGM8-51 | rat TRPM8 | Ca2+ microfluorography | Menthol | IC50: 1.06 ± 1.21 µM | Selective vs. hTRPV1, hTRPV3, hTRPA1 | |
| human TRPM8 | Ca2+ microfluorography | Menthol | IC50: 1.74 ± 1.19 µM | |||
| rat TRPM8 | Patch-clamp | Menthol | IC50: 0.97 ± 1.56 µM |
Table 2: In Vivo Efficacy of TRPM8 Antagonists
| Compound | Animal Model | Endpoint | Dose | Efficacy | Reference |
| This compound | Rat | Icilin-induced Wet-Dog Shakes | 10 mg/kg, p.o. | Full prevention | |
| Rat | Cold Pressor Test | 10 mg/kg, p.o. | Full block of cold-induced blood pressure increase | ||
| Rat | Inflammatory Mechanical Hypersensitivity (CFA) | Up to 100 mg/kg | No significant effect | ||
| Rat | Neuropathic Tactile Allodynia (SNL) | Up to 100 mg/kg | No significant effect | ||
| Rat/Mouse | Body Temperature | 100 mg/kg | Decrease in body temperature | ||
| PF-05105679 | Human | Cold Pressor Test | 900 mg | Efficacy comparable to oxycodone | |
| AMTB | Rodent | Overactive Bladder Syndrome | - | Increased intercontraction intervals | |
| RGM8-51 | Mouse | Oxaliplatin-induced Neuropathy | - | Antinociceptive activity in response to cold | |
| Rat | Chronic Constriction Injury (CCI) | - | Reduced cold, mechanical, and heat hypersensitivity | ||
| Mouse | NTG-induced Hyperesthesia | - | Mechanical hypersensitivity-relieving activity |
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by cold or chemical agonists leads to a cascade of intracellular events. The following diagram illustrates the key components of the TRPM8 signaling pathway.
Experimental Workflow: Calcium Imaging Assay
Calcium imaging is a common in vitro method to assess the activity of TRPM8 antagonists. The workflow for a typical calcium imaging experiment is depicted below.
Detailed Experimental Protocols
Calcium Imaging Assay for TRPM8 Antagonist Potency
Objective: To determine the in vitro potency (IC50) of a test compound in blocking TRPM8 channel activation.
Materials:
-
HEK293 or CHO cells stably expressing rat or human TRPM8.
-
Cell culture medium and supplements.
-
96-well black, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
TRPM8 agonist (e.g., menthol, icilin).
-
Test compound (TRPM8 antagonist).
-
Fluorescence plate reader (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the TRPM8-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for approximately 1 hour at 37°C.
-
Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 2-5 minutes).
-
Agonist Addition and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the TRPM8 agonist (e.g., 1 µM icilin) to the wells and immediately begin measuring the change in fluorescence intensity over time. For Fura-2, excitation is typically performed at 340 nm and 380 nm, with emission measured at 510 nm.
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated to represent the intracellular calcium concentration. The inhibitory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model
Objective: To assess the in vivo target engagement and efficacy of a TRPM8 antagonist.
Materials:
-
Male Sprague-Dawley rats.
-
TRPM8 agonist, icilin.
-
Test compound (TRPM8 antagonist).
-
Vehicle for compound and icilin administration.
-
Observation chambers.
Procedure:
-
Acclimation: Acclimate the rats to the observation chambers before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before icilin challenge. This compound has been administered orally (p.o.).
-
Icilin Challenge: At the appropriate time after compound administration, inject the rats with a dose of icilin known to induce a robust WDS response (e.g., 0.5 mg/kg, i.p.).
-
Behavioral Observation: Immediately after icilin injection, place the rats in the observation chambers and record the number of wet-dog shakes over a specified period (e.g., 30 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.
-
Data Analysis: Compare the number of wet-dog shakes in the compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition and determine the dose-dependent effect of the antagonist.
Discussion and Conclusion
The available data indicate that this compound is a potent and selective TRPM8 antagonist in vitro, with demonstrated target engagement in vivo. It effectively blocks TRPM8 activation by both cold and chemical agonists. In vivo, this compound fully prevents icilin-induced wet-dog shakes and blocks the cold pressor response in rats, confirming its ability to antagonize TRPM8 function in living systems.
However, the preclinical data also highlight a critical challenge in the therapeutic development of TRPM8 antagonists. Despite its potent in vitro activity and in vivo target engagement, this compound did not show significant efficacy in rat models of inflammatory and neuropathic pain at the doses tested. This lack of efficacy could suggest that either TRPM8 does not play a major role in these specific pain models, or that a higher level of target coverage is required to observe a therapeutic effect.
In contrast, other TRPM8 antagonists like RGM8-51 have shown promise in preclinical pain models, including oxaliplatin-induced neuropathy and chronic constriction injury. Furthermore, PF-05105679 demonstrated efficacy in a human cold pressor test, providing clinical validation for TRPM8 as a target for modulating cold sensation. However, adverse effects, such as a sensation of heat, were also reported for PF-05105679, highlighting the potential on-target liabilities of TRPM8 antagonism related to thermoregulation. Indeed, studies with this compound also show an effect on body temperature.
References
- 1. β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of AMG2850 and M8-B in TRPM8 Inhibition for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two prominent TRPM8 inhibitors.
The transient receptor potential melastatin 8 (TRPM8), a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin, has emerged as a significant therapeutic target for various conditions, including pain, migraine, and overactive bladder. The development of potent and selective TRPM8 antagonists is a key area of research. This guide provides a detailed comparison of two widely studied TRPM8 inhibitors, AMG2850 and M8-B, summarizing their performance based on available experimental data.
At a Glance: Key Performance Metrics
To facilitate a direct comparison of their inhibitory activities, the following tables summarize the in vitro and in vivo data for this compound and M8-B.
Table 1: In Vitro Inhibitory Potency
| Compound | Species | Assay Type | Activator | IC50 / IC90 (nM) | Selectivity | Reference |
| This compound | Rat | Calcium Influx | Cold | IC50: 41 ± 8 | >600-fold vs. TRPA1; >100-fold vs. TRPV1, TRPV3, TRPV4 | [1] |
| Rat | Calcium Influx | Icilin | IC90: 204 ± 28 | [1][2] | ||
| M8-B | Human | Calcium Influx | Cold | IC50: 7.8 | >20 µM for other TRP channels | Not specified in snippets |
| Human | Calcium Influx | Icilin | IC50: 26.9 | Not specified in snippets | ||
| Human | Calcium Influx | Menthol | IC50: 64.3 | Not specified in snippets |
Table 2: In Vivo Efficacy and Observations
| Compound | Animal Model | Assay | Dose | Route | Key Findings | Reference |
| This compound | Rat | Icilin-induced Wet-Dog Shakes (WDS) | 10 mg/kg | p.o. | Full prevention of WDS | [1][2] |
| Rat | Cold Pressor Test (CPT) | 10 mg/kg | p.o. | Fully blocked cold-induced blood pressure increase | ||
| Rat | Inflammatory Pain (CFA model) | up to 100 mg/kg | p.o. | No significant therapeutic effect on mechanical hypersensitivity | ||
| Rat | Neuropathic Pain (SNL model) | up to 100 mg/kg | p.o. | No significant therapeutic effect on tactile allodynia | ||
| M8-B | Mouse | Body Temperature | Not Specified | Not Specified | Inhibited 1,8-cineol-induced increases in body temperature | |
| Rat, Mouse | Anticonvulsant | Not Specified | Not Specified | Significant anticonvulsant effect in the pentylenetetrazol (PTZ)-induced convulsion model |
Delving Deeper: Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
In Vitro Assays
Calcium Influx Assay
This assay is fundamental for determining the inhibitory potency of compounds on TRPM8 channels.
-
Objective: To measure the inhibition of agonist-induced intracellular calcium increase in cells expressing TRPM8.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the target TRPM8 channel (human or rat).
-
Protocol:
-
Seed the cells in a 96-well or 384-well plate and culture until they reach the desired confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
-
Add varying concentrations of the test compound (this compound or M8-B) to the wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Add a TRPM8 agonist (e.g., icilin, menthol, or a cold stimulus delivered by a pre-chilled buffer) to the wells.
-
Immediately measure the change in fluorescence intensity using a plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Figure 1. Workflow for the in vitro calcium influx assay.
In Vivo Assays
Icilin-Induced Wet-Dog Shakes (WDS) in Rats
This behavioral model is a robust in vivo assay to assess the target engagement of TRPM8 antagonists.
-
Objective: To evaluate the ability of a test compound to inhibit the characteristic shaking behavior induced by the TRPM8 agonist, icilin.
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Acclimatize the rats to the experimental environment.
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, p.o.) at a specific time point before the icilin challenge.
-
At the time of the challenge, administer icilin (typically 0.5-2.5 mg/kg) via intraperitoneal (i.p.) injection.
-
Immediately after icilin injection, place the rat in an observation chamber.
-
Videotape and/or manually count the number of "wet-dog shakes" (a rapid, rotational shaking of the head and torso) for a defined period, typically 30 minutes.
-
Data Analysis: Compare the number of wet-dog shakes in the compound-treated group to the vehicle-treated group. A significant reduction indicates TRPM8 antagonism.
-
Figure 2. Workflow for the icilin-induced wet-dog shakes assay.
Cold Pressor Test (CPT) in Rats
The CPT is used to assess the role of TRPM8 in cold-induced physiological responses, such as changes in blood pressure.
-
Objective: To determine if a TRPM8 antagonist can block the hypertensive response to a cold stimulus.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Protocol:
-
Anesthetize the rats and cannulate the carotid artery for blood pressure monitoring.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
Administer the test compound (e.g., this compound) or vehicle.
-
After a set time, immerse the rat's hind paws or a significant portion of its body in cold water (typically 0-4°C) for a short duration (e.g., 1-2 minutes).
-
Continuously record MAP throughout the cold stimulus application.
-
Data Analysis: Calculate the change in MAP from baseline during the cold stimulus. Compare the hypertensive response in the compound-treated group to the vehicle-treated group.
-
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AMG2850 Cross-reactivity with Transient Receptor Potential (TRP) Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of AMG2850, a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, against other members of the TRP channel family. The data and experimental protocols presented herein are intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
This compound has been identified as a highly selective antagonist of TRPM8, a non-selective cation channel involved in the sensation of cold.[1][2][3][4] Its efficacy in preclinical models of pain and migraine is an area of active investigation.[2] Understanding the cross-reactivity profile of this compound is crucial for interpreting experimental results and predicting its therapeutic window.
Quantitative Analysis of this compound Selectivity
The following table summarizes the inhibitory activity of this compound against its primary target, TRPM8, and other TRP channels. The data demonstrates a significant selectivity margin for TRPM8 over the other channels tested.
| Target | Species | Agonist | IC50 (nM) | Selectivity vs. rTRPM8 (Cold) | Reference |
| TRPM8 | Rat | Cold (12°C) | 41 ± 8 | - | |
| TRPM8 | Rat | Icilin (1 µM) | 204 ± 28 | - | |
| TRPA1 | Rat | AITC (80 µM) | >25,000 | >600-fold | |
| TRPV1 | Rat | Capsaicin (0.5 µM) | >20,400 | >100-fold | |
| TRPV3 | Rat | 2-APB (200 µM) | >20,400 | >100-fold | |
| TRPV4 | Human | 4α-PDD (1 µM) | >20,400 | >100-fold |
AITC: Allyl isothiocyanate; 2-APB: 2-Aminoethoxydiphenyl borate; 4α-PDD: 4α-Phorbol 12,13-didecanoate
Experimental Protocols
The cross-reactivity of this compound is typically assessed using in vitro functional assays that measure the influx of cations, such as calcium, through the TRP channels in response to specific agonists. A common high-throughput method is a calcium flux assay using a fluorometric imaging plate reader (FLIPR) or a similar luminescence-based system.
Calcium Flux Assay for TRP Channel Selectivity
1. Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the human or rat TRP channel of interest are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom assay plates and grown to confluence.
2. Compound Preparation and Addition:
-
This compound is serially diluted in an appropriate assay buffer to generate a range of concentrations.
-
The compound dilutions are added to the cell plates and incubated for a specified period (e.g., 2.5 minutes) at room temperature.
3. Agonist Stimulation and Signal Detection:
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 5) is loaded into the cells prior to compound addition.
-
A baseline fluorescence reading is taken.
-
A specific agonist for the TRP channel being tested is added to the wells to stimulate channel opening and subsequent calcium influx.
-
TRPV1: Capsaicin (0.5 µM)
-
TRPA1: Allyl isothiocyanate (AITC, 80 µM)
-
TRPM8: Icilin (1 µM) or cold buffer (12°C)
-
TRPV3: 2-Aminoethoxydiphenyl borate (2-APB, 200 µM)
-
TRPV4: 4α-phorbol 12,13-didecanoate (4α-PDD, 1 µM)
-
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a CCD camera-based luminometer or a FLIPR system.
4. Data Analysis:
-
The antagonist effect of this compound is determined by the reduction in the agonist-induced calcium signal.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using software such as GraphPad Prism.
Visualizing Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Simplified TRPM8 signaling pathway.
Caption: Experimental workflow for cross-reactivity testing.
Caption: Simplified signaling for TRPA1 and TRPV1.
References
AMG2850: A Validated Negative Control for TRPM8 Agonist Studies
For researchers in sensory biology, pain, and urology, identifying specific and reliable tools to modulate the transient receptor potential melastatin 8 (TRPM8) channel is paramount. This guide provides a comparative analysis of AMG2850 as a negative control in studies involving TRPM8 agonists, supported by experimental data and detailed protocols.
This compound is a potent and highly selective antagonist of the TRPM8 ion channel, a key sensor for cold temperatures and cooling agents like menthol and icilin.[1][2] Its robust inhibitory activity and lack of agonistic properties make it an ideal negative control for validating the specificity of TRPM8 activation in both in vitro and in vivo experimental settings.
Mechanism of Action: A Pure Antagonist
This compound functions by blocking the activation of the TRPM8 channel. It effectively inhibits channel opening induced by both thermal (cold) and chemical (agonist) stimuli.[1] Studies have demonstrated its high potency, with IC50 values in the nanomolar range for inhibition of cold- and icilin-induced TRPM8 activation.[1] Importantly, this compound displays high selectivity for TRPM8 over other related TRP channels, such as TRPA1 and TRPV1, ensuring that its effects are specific to the TRPM8 pathway.[1]
Comparative Performance: this compound vs. TRPM8 Agonists
The utility of this compound as a negative control is best illustrated by comparing its lack of channel activation with the robust activation induced by known TRPM8 agonists.
In Vitro Calcium Influx Assays
A common method to assess TRPM8 channel activity is to measure the influx of calcium (Ca2+) into cells engineered to express the channel. In this assay, TRPM8 agonists trigger a significant increase in intracellular Ca2+, which can be quantified using fluorescent indicators. In contrast, this compound does not elicit any Ca2+ influx, demonstrating its inability to activate the channel.
| Compound | Class | Typical Agonist EC50 / Antagonist IC50 (Rat TRPM8) |
| Menthol | Agonist | ~10-100 µM |
| Icilin | Agonist | ~125-204 nM |
| This compound | Antagonist (Negative Control) | ~41 nM (vs. Cold), ~204 nM (vs. Icilin) |
In Vivo Behavioral Models
The icilin-induced "wet-dog shake" (WDS) model in rats is a well-established behavioral assay to assess TRPM8 activity in a living organism. Intraperitoneal injection of the potent TRPM8 agonist icilin induces a characteristic and quantifiable shaking behavior. Pre-treatment with this compound dose-dependently and completely blocks this icilin-induced behavior, confirming its effective antagonism of TRPM8 in vivo. When administered alone, this compound does not induce WDS, further solidifying its role as a negative control.
| Treatment | Expected Outcome |
| Vehicle | No wet-dog shakes |
| Icilin (agonist) | Dose-dependent increase in wet-dog shakes |
| This compound (negative control) | No wet-dog shakes |
| This compound + Icilin | Inhibition of icilin-induced wet-dog shakes |
Experimental Protocols
In Vitro TRPM8 Activation Assay Using Calcium Imaging
This protocol describes how to measure TRPM8 activation in Chinese Hamster Ovary (CHO) cells stably expressing the channel.
Materials:
-
CHO cells stably expressing rat TRPM8
-
Cell culture medium (e.g., MEM α medium with supplements)
-
96-well plates (e.g., Cytostar plates)
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
TRPM8 agonist (e.g., menthol, icilin)
-
This compound
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Two days prior to the assay, seed the TRPM8-expressing CHO cells into 96-well plates at a density of approximately 20,000 cells per well.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the TRPM8 agonist and this compound in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration as the compounds).
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
For antagonist testing, pre-incubate the cells with this compound or vehicle for 2-5 minutes.
-
Add the TRPM8 agonist to the wells and immediately begin measuring fluorescence intensity using a plate reader.
-
To confirm this compound as a negative control, add this compound alone to designated wells and measure the fluorescence response. No significant increase in fluorescence should be observed compared to the vehicle control.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline for each well. For agonists, determine the EC50 value. For this compound, demonstrate the lack of response and, in antagonist mode, calculate the IC50 value.
In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model
This protocol describes the induction and assessment of WDS in rats.
Materials:
-
Male Sprague-Dawley rats
-
Icilin
-
This compound
-
Vehicle for icilin (e.g., 100% PEG 400)
-
Vehicle for this compound (e.g., 5% Tween 80 in OraPlus®)
-
Observation chambers (e.g., transparent Plexiglas® cylinders)
Procedure:
-
Acclimation: Acclimate the rats to the testing room and observation chambers for at least one hour before the experiment.
-
Compound Administration:
-
Administer this compound or its vehicle orally (p.o.) 90 minutes before the icilin injection.
-
To confirm its role as a negative control, administer only this compound to a separate group of animals.
-
-
Agonist Administration: Inject icilin (e.g., 0.5 mg/kg) intraperitoneally (i.p.).
-
Observation: Immediately after the icilin injection, place the rats individually into the observation chambers.
-
Quantification: Count the number of wet-dog shakes for each rat for a duration of 30 minutes.
-
Data Analysis: Compare the number of wet-dog shakes between the different treatment groups. A significant reduction in WDS in the this compound pre-treated group compared to the icilin-only group indicates TRPM8 antagonism. The absence of WDS in the this compound-only group confirms its lack of agonistic activity.
Conclusion
This compound is a well-characterized, potent, and selective TRPM8 antagonist. Its lack of intrinsic agonistic activity, combined with its proven ability to block agonist-induced TRPM8 activation both in vitro and in vivo, makes it an invaluable tool for researchers. By incorporating this compound as a negative control in experimental designs, scientists can confidently attribute the observed effects to the specific activation of the TRPM8 channel by their agonist of interest, thereby ensuring the robustness and reliability of their findings.
References
- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of TRPM8 Antagonism: A Comparative Analysis of AMG2850 and Alternatives in Knockout Models
The specific effects of the transient receptor potential melastatin 8 (TRPM8) antagonist, AMG2850, have been pharmacologically characterized, though direct genetic validation of its actions using TRPM8 knockout mice remains to be published. However, the essential role of TRPM8 in mediating responses to cold and chemical agonists has been unequivocally demonstrated through studies with TRPM8 knockout mice. This guide provides a comparative overview of the preclinical data for this compound and other TRPM8 antagonists, highlighting the importance of genetic models in validating the mechanism of action for this class of compounds.
The TRPM8 channel is a crucial sensor for cold temperatures and cooling agents like menthol and icilin.[1][2] Its involvement in pain pathways has made it an attractive target for the development of novel analgesics. This compound is a potent and selective antagonist of TRPM8.[3][4][5] While its efficacy has been demonstrated in rat models, the gold standard for confirming that a compound's effects are mediated solely through its intended target is the use of genetic knockout models. Studies on other TRPM8 antagonists, such as AMTB and PBMC, in TRPM8 knockout mice have provided this crucial validation, demonstrating that the behavioral effects of these compounds are absent in animals lacking the TRPM8 channel.
Comparative Efficacy of TRPM8 Antagonists
The following tables summarize the available quantitative data for this compound in wild-type rats and for other TRPM8 antagonists in both wild-type and TRPM8 knockout mice. This comparison underscores the utility of knockout models in confirming the on-target effects of these antagonists.
Table 1: In Vivo Efficacy of this compound in Rats
| Model | Species | Compound | Dose | Effect | Citation |
| Icilin-Induced Wet-Dog Shakes | Rat | This compound | 10 mg/kg (p.o.) | Full prevention of wet-dog shakes | |
| Inflammatory Mechanical Hypersensitivity (CFA) | Rat | This compound | up to 100 mg/kg | No significant therapeutic effect | |
| Neuropathic Tactile Allodynia (SNL) | Rat | This compound | up to 100 mg/kg | No significant therapeutic effect |
Table 2: Genetic Validation of Other TRPM8 Antagonists in Mice
| Model | Species | Compound | Dose | Effect in Wild-Type Mice | Effect in TRPM8 KO Mice | Citation |
| Evaporative Cooling (Acetone) | Mouse | PBMC | - | Attenuated cold responses | Unaffected | |
| Colonic Nociception | Mouse | AMTB | 10 mg/kg | Reduced visceromotor responses | No effect | |
| Thermoregulation (Cold Exposure) | Mouse | AMTB | 10 mg/kg | Inhibition of core body temperature rise | - | |
| Oxaliplatin-Induced Cold Allodynia | Mouse | RGM8-51 | - | Antinociceptive activity | Not able to develop hypersensitivity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of study designs.
Icilin-Induced Wet-Dog Shake (WDS) Model
This model is used to assess the in vivo target engagement of TRPM8 antagonists.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The TRPM8 antagonist or vehicle is administered orally (p.o.) at a specified time before the icilin challenge.
-
Icilin, a potent TRPM8 agonist, is injected intraperitoneally (i.p.) at a dose that reliably induces WDS (e.g., 0.5 mg/kg in rats).
-
Immediately after icilin injection, animals are placed in an observation chamber.
-
The number of wet-dog shakes is counted for a defined period (e.g., 30 minutes).
-
-
Endpoint: A significant reduction in the number of WDS in the antagonist-treated group compared to the vehicle group indicates target engagement. The complete absence of icilin-induced WDS in TRPM8 knockout mice confirms the TRPM8-dependency of this behavior.
Oxaliplatin-Induced Cold Allodynia
This model is used to evaluate the potential of TRPM8 antagonists to treat chemotherapy-induced neuropathic pain.
-
Animals: Mice are often used for this model.
-
Procedure:
-
Oxaliplatin is administered to the animals to induce cold hypersensitivity.
-
Cold allodynia is assessed using methods like the acetone drop test or the cold plate test.
-
In the acetone drop test , a drop of acetone is applied to the plantar surface of the hind paw, and the duration or frequency of paw withdrawal, licking, or flinching is measured.
-
In the cold plate test , animals are placed on a surface maintained at a cold temperature (e.g., 4°C), and the latency to a nocifensive response (e.g., paw lifting or jumping) is recorded.
-
The TRPM8 antagonist or vehicle is administered, and the cold sensitivity is reassessed.
-
-
Endpoint: An increase in the paw withdrawal latency or a decrease in the response to acetone in the antagonist-treated group compared to the vehicle group suggests an analgesic effect. Studies have shown that TRPM8 knockout mice do not develop this cold hypersensitivity, indicating the critical role of TRPM8 in this pain model.
Formalin Test
The formalin test is a model of inflammatory pain with two distinct phases.
-
Animals: Mice are commonly used.
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
The time the animal spends licking or biting the injected paw is recorded.
-
Observations are typically made during two phases: the early, acute phase (0-5 minutes post-injection) and the late, inflammatory phase (15-30 minutes post-injection).
-
-
Endpoint: A reduction in the time spent licking or biting the paw in either phase indicates an antinociceptive effect. This model can be used to assess the role of TRPM8 in different phases of inflammatory pain.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the TRPM8 signaling pathway, the workflow of a typical in vivo validation study, and the logical basis for using knockout mice.
References
- 1. Mice left out in the cold: commentary on the phenotype of TRPM8-nulls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scraping through the ice: uncovering the role of TRPM8 in cold transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. db.cngb.org [db.cngb.org]
A Comparative Analysis of Pharmacological and Non-Pharmacological TRPM8 Inhibition: AMG2850 vs. Endogenous Signaling Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offering a detailed comparison between the selective pharmacological inhibitor AMG2850 and non-pharmacological methods of Transient Receptor Potential Melastatin 8 (TRPM8) inhibition has been published today. This guide provides researchers, scientists, and drug development professionals with an objective analysis of their respective mechanisms, efficacy, and experimental considerations, supported by quantitative data and detailed protocols.
The transient receptor potential melastatin 8 (TRPM8) channel is a well-established sensory transducer for cold temperatures and cooling agents like menthol. Its role in thermal sensation, pain, and various pathological conditions has made it a significant target for therapeutic intervention. Inhibition of TRPM8 can be achieved through direct pharmacological antagonism or by modulating its activity via endogenous signaling pathways. This guide delves into a comparison of these two approaches, with a focus on the potent and selective small molecule antagonist, this compound.
Quantitative Comparison of TRPM8 Inhibition: this compound vs. Non-Pharmacological Methods
A direct comparison of the potency of pharmacological and non-pharmacological inhibition is nuanced due to the different nature of the inhibitory mechanisms. While pharmacological inhibitors like this compound have well-defined concentration-dependent effects, non-pharmacological inhibition is contingent on the activation state of specific signaling pathways.
| Inhibition Method | Target | Quantitative Measure of Inhibition | Species | Assay Type | Reference |
| Pharmacological Inhibition | |||||
| This compound | TRPM8 | IC50: 41 ± 8 nM | Rat | Cold Activation | [1] |
| This compound | TRPM8 | IC90: 204 ± 28 nM | Rat | Icilin Activation | [2][3][4] |
| This compound | TRPM8 | Unbound in vivo IC90: 99 nM | Rat | Icilin-induced Wet-Dog Shake | [1] |
| Non-Pharmacological Inhibition | |||||
| Gq-Coupled Receptor Activation (Bradykinin) | TRPM8 | Potent inhibition of menthol-induced Ca2+ response in 11 out of 33 DRG neurons. | Rat | Calcium Imaging in DRG neurons | |
| Gq-Coupled Receptor Activation (Carbachol) | TRPM8 | ~60% reduction in menthol and cold-evoked currents. | HEK293 cells | Whole-cell patch clamp | |
| PIP2 Depletion (via NGF receptor trkA) | TRPM8 | ~60% reduction in menthol and cold-evoked currents over 10 minutes. | HEK293 cells | Whole-cell patch clamp | |
| Protein Kinase C (PKC) Activation (PMA) | TRPM8 | Significant reduction of menthol-induced currents. | Xenopus oocytes | Two-electrode voltage clamp | |
| α2A-Adrenoreceptor Activation (Clonidine) | TRPM8 | ~70% decrease in cold-evoked currents, ~58% in icilin-evoked, and ~52% in menthol-evoked. | HEK-293 cells | Whole-cell patch clamp |
Signaling Pathways of TRPM8 Inhibition
The mechanisms underlying pharmacological and non-pharmacological TRPM8 inhibition are distinct. This compound acts as a direct antagonist, likely by binding to the channel and preventing its opening. In contrast, non-pharmacological methods involve intracellular signaling cascades that modulate channel activity.
References
AMG2850 in Preclinical Pain Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AMG2850, a selective Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, in various animal models of pain. Its performance is evaluated against alternative pain therapies, supported by experimental data to inform future research and development in analgesics.
Executive Summary
This compound is a potent and selective antagonist of the TRPM8 channel, a non-selective cation channel known for its role in cold sensation.[1][2][3][4][5] While showing target engagement in models of cold-induced responses, this compound has demonstrated a lack of significant efficacy in rat models of inflammatory and neuropathic pain at the doses tested. This suggests that TRPM8 antagonism alone may not be a viable strategy for mitigating mechanical hypersensitivity and tactile allodynia in these chronic pain states, or that higher target coverage is required. In contrast, standard analgesics such as opioids and NSAIDs, as well as other compounds like pregabalin, have shown varying degrees of efficacy in similar preclinical models.
Mechanism of Action: TRPM8 Antagonism
This compound exerts its effects by blocking the TRPM8 ion channel. TRPM8 is a sensor for cold temperatures and cooling agents like menthol. In sensory neurons, its activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signal that is transmitted to the central nervous system and perceived as a cold sensation. In pathological pain states, TRPM8 expression can be altered, and its role in pain modulation is an area of active investigation. The rationale for using a TRPM8 antagonist like this compound is to block the channel's activity and thereby reduce pain signaling.
Efficacy of this compound in Animal Models of Pain
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model is a widely used model of persistent inflammatory pain. Injection of CFA into the rat hind paw induces inflammation, edema, and hypersensitivity to mechanical and thermal stimuli.
This compound Performance: In the CFA model, oral administration of this compound at doses up to 100 mg/kg did not produce a significant therapeutic effect on mechanical hypersensitivity. This was observed despite plasma concentrations of the drug being well above the concentration required for in vivo target engagement in a TRPM8-specific model (icilin-induced wet-dog shakes).
Comparative Data: While direct comparative studies with this compound are limited, other analgesics have shown efficacy in the CFA model.
| Compound | Dose | Route of Administration | Efficacy in CFA Model (Mechanical Hypersensitivity) | Reference |
| This compound | up to 100 mg/kg | Oral | No significant effect | |
| Morphine | 3.0 mg/kg | Subcutaneous | Reversal of hyperalgesia | |
| Diclofenac | Not specified | Not specified | Reduction in tactile allodynia and heat hyperalgesia | |
| Tramadol | Not specified | Not specified | Dose-dependent reduction in pain |
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
The SNL model is a common surgical model of neuropathic pain that mimics symptoms of human neuropathic pain, such as tactile allodynia.
This compound Performance: Similar to the inflammatory pain model, this compound administered orally at doses up to 100 mg/kg did not show efficacy in reversing tactile allodynia in the SNL model of neuropathic pain in rats.
Comparative Data:
| Compound | Dose | Route of Administration | Efficacy in SNL Model (Mechanical Allodynia) | Reference |
| This compound | up to 100 mg/kg | Oral | No significant effect | |
| Gabapentin | Not specified | Not specified | Reduction of neuropathic pain | |
| Pregabalin | 10 and 30 mg/kg | Oral | Reduction in heat hyperalgesia |
Experimental Protocols
CFA-Induced Inflammatory Pain Model
Methodology:
-
Induction of Inflammation: Male Sprague-Dawley rats receive a subcutaneous injection of Complete Freund's Adjuvant (CFA; 1 mg/ml) into the plantar surface of the hind paw.
-
Development of Hypersensitivity: Inflammation and mechanical hypersensitivity typically develop within 24 hours and can persist for at least 7 days.
-
Assessment of Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments. A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses.
-
Efficacy Measurement: Paw withdrawal thresholds are reassessed at specific time points after drug administration to determine the compound's effect on mechanical hypersensitivity.
Spinal Nerve Ligation (SNL) Neuropathic Pain Model
Methodology:
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of the rat are tightly ligated.
-
Development of Neuropathic Pain: Following a recovery period of at least 3 days, the animals develop robust and long-lasting mechanical allodynia in the ipsilateral paw.
-
Assessment of Tactile Allodynia: The paw withdrawal threshold in response to mechanical stimuli is assessed using von Frey filaments.
-
Drug Administration: this compound or a vehicle control is administered orally.
-
Efficacy Measurement: Paw withdrawal thresholds are measured at various time points after drug administration to evaluate the compound's ability to reverse tactile allodynia.
Conclusion and Future Directions
The available preclinical data indicate that the selective TRPM8 antagonist this compound is not effective in mitigating mechanical hypersensitivity in established rat models of inflammatory and neuropathic pain at the doses tested. This lack of efficacy, despite evidence of target engagement, raises questions about the role of TRPM8 in these specific pain modalities or suggests that a much higher degree of channel blockade may be necessary to observe an analgesic effect.
For drug development professionals, these findings suggest that targeting TRPM8 alone may not be a fruitful strategy for developing broad-spectrum analgesics for chronic inflammatory and neuropathic pain. However, the potential for TRPM8 modulators in other pain indications, such as cold allodynia or migraine, remains an area for further investigation. Future research could explore the efficacy of this compound in models specifically designed to assess cold hypersensitivity, or investigate combination therapies where TRPM8 antagonism may complement other analgesic mechanisms. A deeper understanding of the complex role of TRPM8 in different pain states is crucial for the successful development of novel pain therapeutics targeting this channel.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of AMG2850 Effects: A Comparative Analysis of Available Data
A comprehensive guide on the reproducibility of the effects of the TRPM8 antagonist, AMG2850, across different laboratories is currently not feasible due to the limited availability of public data. The vast majority of published experimental data on this compound originates from studies conducted by Amgen, the developing institution. To date, no independent research groups have published studies that replicate or independently validate the initial findings. Therefore, this guide provides a detailed comparison of the available data from the primary publications to serve as a baseline for future reproducibility studies.
This guide objectively presents the performance of this compound as a selective TRPM8 antagonist based on the foundational studies. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound from the key publications.
In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay | IC50 / IC90 (nM) | Source |
| IC50 | Rat | Cold Activation | 41 ± 8 | Lehto et al., 2015[1] |
| IC50 | Rat | Icilin Activation | 204 ± 28 | Lehto et al., 2015[1] |
| IC90 | Rat | Icilin Activation | 204 ± 28 | Lehto et al., 2015[1][2] |
| Selectivity | Rat | vs. TRPA1 | >600-fold | Lehto et al., 2015[1] |
| Selectivity | Rat | vs. TRPV1 | >100-fold | Lehto et al., 2015 |
| Selectivity | Rat | vs. TRPV3 | >100-fold | Lehto et al., 2015 |
| Selectivity | Human | vs. TRPV4 | >100-fold | Lehto et al., 2015 |
In Vivo Efficacy and Pharmacokinetics of this compound
| Model | Species | This compound Dose | Effect | Source |
| Icilin-Induced Wet-Dog Shakes (WDS) | Rat | 10 mg/kg, p.o. | Full prevention of WDS | Lehto et al., 2015 |
| Inflammatory Mechanical Hypersensitivity (CFA model) | Rat | Up to 100 mg/kg | No significant therapeutic effect | Lehto et al., 2015 |
| Neuropathic Tactile Allodynia (SNL model) | Rat | Up to 100 mg/kg | No significant therapeutic effect | Lehto et al., 2015 |
| Oral Bioavailability (F po) | Rat | - | > 40% | Lehto et al., 2015 |
| Plasma Clearance | Rat | - | 0.47 L/h/kg | Lehto et al., 2015 |
| Brain to Plasma Ratio | Rat | - | 0.8 - 1.5 | Lehto et al., 2015 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro TRPM8 Antagonism Assay (Lehto et al., 2015)
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 using a tetracycline-inducible system.
-
Assay Principle: Measurement of intracellular calcium influx using a luminescence readout.
-
Procedure:
-
CHO cells were seeded in 96-well plates.
-
Cells were incubated with varying concentrations of this compound.
-
TRPM8 was activated using either a cold buffer (12°C) or the chemical agonist icilin (1 μM).
-
Luminescence, indicative of intracellular calcium levels, was measured.
-
IC50 values were calculated by fitting the concentration-response data to a logistical equation.
-
In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model (Lehto et al., 2015)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were orally administered with either vehicle or this compound at various doses.
-
After a set pre-treatment time, rats were subcutaneously injected with the TRPM8 agonist icilin (0.5 mg/kg) to induce WDS behavior.
-
The number of wet-dog shakes was counted for a defined period post-icilin injection.
-
The efficacy of this compound was determined by its ability to reduce the number of icilin-induced WDS compared to the vehicle-treated group.
-
Visualizations
TRPM8 Signaling Pathway
The following diagram illustrates the signaling pathway activated by TRPM8 and the point of inhibition by this compound.
Experimental Workflow: In Vivo WDS Model
This diagram outlines the workflow for the icilin-induced wet-dog shake experiment.
References
A Tale of Two Assays: Comparing the In Vitro Potency and In Vivo Efficacy of the TRPM8 Antagonist AMG2850
A deep dive into the pharmacological profile of AMG2850 reveals a significant disparity between its potent in vitro activity and its limited efficacy in preclinical pain models. This guide provides a comprehensive comparison of the available data, offering researchers, scientists, and drug development professionals a detailed overview of this selective TRPM8 antagonist.
This compound, a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, has been a subject of interest in the quest for novel analgesics. TRPM8, a sensor for cold temperatures and cooling agents like menthol, is implicated in pain and migraine pathways.[1][2][3] While this compound demonstrates robust inhibition of TRPM8 in cellular assays, its performance in animal models of pain has been less promising, highlighting the critical challenge of translating in vitro potency to in vivo therapeutic effects.
Quantitative Data Summary: In Vitro vs. In Vivo
The following tables summarize the key quantitative data for this compound's in vitro and in vivo activities.
| In Vitro Parameter | Species | Assay Type | Agonist | Value | Reference |
| IC50 | Rat | ⁴⁵Ca²⁺ uptake in CHO cells | Cold | 41 ± 8 nM | [4][5] |
| IC90 | Rat | ⁴⁵Ca²⁺ uptake in CHO cells | Icilin | 204 ± 28 nM |
| In Vivo Model | Species | Dose | Effect | Reference |
| Icilin-induced Wet-Dog Shakes (WDS) | Rat | 10 mg/kg (p.o.) | Significant target coverage | |
| Inflammatory Mechanical Hypersensitivity | Rat | Up to 100 mg/kg | No significant therapeutic effect | |
| Neuropathic Tactile Allodynia | Rat | Up to 100 mg/kg | No significant therapeutic effect |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly antagonizing the TRPM8 ion channel. Under normal physiological conditions, stimuli such as cold temperatures or chemical agonists like menthol and icilin bind to and activate TRPM8. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the sensory neuron and the generation of an action potential that is transmitted to the central nervous system, ultimately perceived as a cold sensation or, in pathological states, pain. This compound blocks this channel activation, thereby preventing the downstream signaling cascade.
Experimental Protocols
In Vitro: ⁴⁵Ca²⁺ Uptake Assay in CHO Cells
The in vitro potency of this compound was determined using a ⁴⁵Ca²⁺ uptake assay in Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.
-
Cell Culture: CHO cells expressing rat TRPM8 were cultured in appropriate media and seeded into 96-well plates.
-
Assay Procedure:
-
Cells were incubated with varying concentrations of this compound.
-
TRPM8 was activated by either a cold stimulus (by adding cold buffer) or a chemical agonist (icilin).
-
Radioactive ⁴⁵Ca²⁺ was added simultaneously with the agonist.
-
After a short incubation period, the assay was stopped, and the amount of ⁴⁵Ca²⁺ taken up by the cells was measured using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibited 50% (IC50) or 90% (IC90) of the agonist-induced ⁴⁵Ca²⁺ uptake was calculated.
In Vivo: Animal Models
1. Icilin-Induced Wet-Dog Shakes (WDS) in Rats: This model is used to assess in vivo target engagement of TRPM8 antagonists.
-
Animals: Male Sprague-Dawley rats were used.
-
Procedure:
-
Rats were administered this compound orally (p.o.).
-
After a predetermined time, icilin was injected intraperitoneally (i.p.) to induce WDS, a characteristic behavioral response mediated by TRPM8 activation.
-
The number of wet-dog shakes was observed and counted for a specific period.
-
-
Endpoint: A reduction in the number of icilin-induced WDS compared to a vehicle-treated control group indicated in vivo TRPM8 antagonism.
2. Inflammatory Mechanical Hypersensitivity in Rats: This model, often induced by Complete Freund's Adjuvant (CFA), evaluates the efficacy of a compound in reducing pain associated with inflammation.
-
Induction: A solution of CFA is injected into the plantar surface of one hind paw of the rat, leading to a localized inflammatory response and pain hypersensitivity.
-
Assessment: Mechanical hypersensitivity is measured using von Frey filaments. These are a series of calibrated filaments that are applied to the plantar surface of the paw with increasing force until the rat withdraws its paw. A lower withdrawal threshold in the inflamed paw compared to the contralateral paw or baseline indicates hypersensitivity.
-
Treatment: this compound was administered to the rats, and its effect on the paw withdrawal threshold was measured.
3. Neuropathic Tactile Allodynia in Rats: This model mimics chronic pain caused by nerve damage. The Spared Nerve Injury (SNI) model is a commonly used method.
-
Induction: The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in the development of tactile allodynia in the paw area innervated by the spared sural nerve.
-
Assessment: Tactile allodynia is assessed using von Frey filaments. In this context, allodynia is the perception of a normally non-painful stimulus as painful. A reduced paw withdrawal threshold to the light touch of the von Frey filaments indicates allodynia.
-
Treatment: The effect of this compound on the paw withdrawal threshold in SNI rats was evaluated.
Conclusion
This compound is a potent and selective in vitro antagonist of the TRPM8 channel. However, despite demonstrating clear target engagement in an in vivo pharmacodynamic model, it failed to produce a significant analgesic effect in preclinical models of inflammatory and neuropathic pain in rats. This discrepancy underscores the complexity of pain signaling and the challenges in translating in vitro findings to in vivo efficacy. The lack of efficacy in these pain models suggests that either TRPM8's role in these specific pain modalities is not as critical as hypothesized, or that a higher degree of target engagement is necessary to achieve a therapeutic effect. These findings provide valuable insights for future drug discovery efforts targeting TRPM8 for the treatment of pain.
References
- 1. researchgate.net [researchgate.net]
- 2. aragen.com [aragen.com]
- 3. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AMG2850: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of AMG2850, a potent and selective TRPM8 antagonist. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is imperative to ensure a safe working environment and regulatory compliance.[1]
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is crucial to handle this compound with standard laboratory precautions. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn to minimize exposure. All handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not detailed in available safety data sheets, the following table summarizes key physical and chemical properties relevant to its handling and storage.
| Property | Value | Source |
| CAS Number | 1470018-52-0 | Cayman Chemical |
| Molecular Formula | C₁₉H₁₇F₆N₃O | Cayman Chemical |
| Formula Weight | 417.4 g/mol | Cayman Chemical |
| Appearance | A solid | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) | Cayman Chemical |
| Storage | Store at -20°C for up to 3 years (as powder) | MedchemExpress.com |
Note: The Safety Data Sheet for this compound does not list it as a hazardous substance, and as such, specific disposal concentration limits are not provided.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste. This protocol is based on general best practices for chemical waste management in a laboratory setting.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent unintended reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a designated, well-labeled, and sealed container.
-
Contaminated materials, such as gloves, weigh boats, and absorbent paper, should be placed in a separate, clearly marked solid waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated liquid waste container compatible with the solvent used (e.g., DMSO, Ethanol).
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should generally be kept separate.
-
-
Sharps Waste:
-
Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the full chemical name ("this compound"), the solvent and concentration (for liquid waste), and the date the waste was first added.
-
Use your institution's official hazardous waste tags or labels.
Step 3: Storage of Waste
Proper storage of chemical waste pending disposal is crucial for maintaining a safe laboratory environment.
-
Waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
-
Ensure that the storage area is away from general laboratory traffic.
Step 4: Final Disposal
The final disposal of chemical waste must be handled by qualified personnel in accordance with institutional and regulatory guidelines.
-
Consult Institutional EHS: Always follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.
-
Do Not Dispose in Regular Trash: Unless explicitly permitted by your EHS department for decontaminated materials, do not dispose of chemical waste or contaminated labware in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling AMG2850
For researchers and scientists at the forefront of drug development, the safe and effective handling of novel compounds is paramount. This guide provides essential safety and logistical information for AMG2850, a potent and selective TRPM8 antagonist. By offering clear, procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Immediate Safety and Hazard Information
While a Safety Data Sheet (SDS) for this compound from one supplier suggests the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to handle all research chemicals with a high degree of caution.[1] this compound is a trifluoromethyl-containing organic compound, and general safety protocols for such chemicals should be followed to minimize any potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts or aerosols are generated. |
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If symptoms persist, seek medical attention.[1] |
| Skin Contact | The product is generally not considered to be a skin irritant.[1] However, it is advisable to wash the affected area with soap and water. |
| Eye Contact | Rinse opened eye for several minutes under running water.[1] If irritation persists, consult a doctor. |
| Ingestion | If swallowed, rinse mouth with water. Seek medical advice immediately. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage : Store in a tightly sealed container in a cool, dry place as recommended by the supplier.
Disposal Protocol
The recommended method for the disposal of trifluoromethyl-containing compounds is high-temperature incineration by a licensed hazardous waste disposal company.[2]
-
Waste Segregation : Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Container Management : Use a compatible, sealable container for waste collection. Keep the container closed when not in use.
-
Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Decontamination : Thoroughly decontaminate any non-disposable labware that has come into contact with this compound. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended, with the rinsate collected as hazardous waste.
Experimental Protocols
While specific experimental protocols will vary, the following general steps should be integrated into your workflow to ensure safety.
-
Pre-Experiment :
-
Review the Safety Data Sheet and this handling guide.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace in the chemical fume hood, ensuring it is clean and uncluttered.
-
-
During Experiment :
-
Handle the solid compound carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly.
-
Keep all containers with this compound clearly labeled.
-
-
Post-Experiment :
-
Follow the disposal protocol outlined above for all waste materials.
-
Clean and decontaminate your work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
